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  • Product: Quinoxaline-2-sulfonyl fluoride
  • CAS: 1935239-80-7

Core Science & Biosynthesis

Foundational

Beyond Cysteine: Harnessing Quinoxaline-2-Sulfonyl Fluoride for Precision Amino Acid Targeting via SuFEx Chemistry

Executive Summary For decades, covalent drug discovery and bioconjugation have been dominated by electrophiles targeting the highly nucleophilic but relatively rare cysteine thiol. The advent of Sulfur(VI) Fluoride Excha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For decades, covalent drug discovery and bioconjugation have been dominated by electrophiles targeting the highly nucleophilic but relatively rare cysteine thiol. The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized this paradigm, enabling the targeting of a broader spectrum of amino acids[1]. Among the next-generation SuFEx warheads, heteroaryl sulfonyl fluorides—specifically Quinoxaline-2-sulfonyl fluoride (QSF)—have emerged as powerful tools. By balancing thermodynamic stability with proximity-driven reactivity, QSF allows researchers to selectively modify tyrosine, lysine, and histidine residues in native biological environments[2].

This technical guide provides an in-depth mechanistic analysis and self-validating experimental protocols for deploying QSF in advanced chemical biology workflows.

Mechanistic Principles: The Heteroaryl Advantage

The S(VI)-F bond is uniquely stable to hydrolysis and reduction, remaining inert in aqueous media until activated[1]. The quinoxaline core of QSF plays a critical role in tuning this reactivity. The electron-withdrawing nature of the pyrazine nitrogen atoms decreases the electron density at the sulfur center, subtly lowering the activation energy required for fluoride displacement compared to simple aryl sulfonyl fluorides[2].

However, QSF does not react indiscriminately. It operates via a "proximity-induced activation" mechanism. When QSF binds to a protein target, the local microenvironment—specifically hydrogen bonding networks and proximal charged residues—polarizes the S-F bond and simultaneously deprotonates the target amino acid, triggering the SuFEx reaction[3].

G QSF Quinoxaline-2-Sulfonyl Fluoride (QSF Probe) Complex Non-Covalent Complex (Reversible Binding, KI) QSF->Complex Association Target Target Protein (Tyr, Lys, His) Target->Complex Association Activation Microenvironment Trigger (pKa shift / H-bonding) Complex->Activation Proximity Effect Covalent Covalent Adduct (Irreversible, kinact) Activation->Covalent SuFEx Reaction (-HF)

Proximity-induced SuFEx activation pathway for QSF-mediated covalent labeling.

Amino Acid Reactivity Profiles

QSF expands the druggable target space by engaging nucleophiles that are typically considered unreactive under physiological conditions[4]. The causality behind this selectivity lies in the protein's tertiary structure, which modulates the local pKa of the target residues[3].

  • Tyrosine (Tyr): QSF reacts robustly with tyrosine residues that are proximal to basic amino acids (His, Lys, Arg). These basic residues act as general bases, lowering the phenolic pKa and generating a highly nucleophilic phenoxide ion[3].

  • Lysine (Lys): Modification of lysine by QSF is facilitated by adjacent acidic residues (Asp, Glu), which stabilize the transition state and orient the primary amine for nucleophilic attack on the sulfur center[3].

  • Histidine (His): With a lower intrinsic pKa (~6.0) than lysine, histidine is frequently deprotonated at physiological pH. When positioned correctly within a binding pocket, the imidazole nitrogen readily attacks the QSF warhead, forming a stable sulfamoyl adduct[4].

Table 1: SuFEx-Reactive Amino Acids & Microenvironment Triggers
Target Amino AcidTypical pKaReactive StateMicroenvironment TriggerResulting Adduct
Tyrosine (Tyr) ~10.0Phenoxide (-O⁻)Proximal basic residues (His, Lys, Arg)[3]Aryl Sulfonate
Lysine (Lys) ~10.5Free Amine (-NH₂)Proximal acidic residues (Asp, Glu)[3]Sulfonamide
Histidine (His) ~6.0Imidazole (-N=)Hydrogen-bond acceptors, hydrophobic pockets[4]Sulfamoyl Imidazole
Serine/Threonine ~13.0Alkoxide (-O⁻)Highly specialized catalytic triads[5]Alkyl Sulfonate

Experimental Methodologies: Self-Validating Protocols

To ensure rigorous validation of QSF-mediated bioconjugation, a two-tiered experimental approach is required. The following protocols are designed as self-validating systems, incorporating necessary controls to differentiate specific SuFEx labeling from non-specific background.

G Incubation 1. QSF Incubation (Live Cells / Lysate) Lysis 2. Lysis & Digestion (Tryptic Cleavage) Incubation->Lysis Enrichment 3. Peptide Enrichment (Probe-Specific) Lysis->Enrichment LCMS 4. LC-MS/MS (Data Acquisition) Enrichment->LCMS Analysis 5. Bioinformatic Analysis (Site Identification) LCMS->Analysis

Step-by-step chemoproteomic workflow for mapping QSF-modified amino acid residues.

Protocol 1: Intact Protein Profiling & Kinetic Characterization ( kinact​/KI​ )

Purpose: To confirm covalent adduct formation and determine the efficiency of the SuFEx reaction. Causality: Measuring intact mass shift confirms 1:1 stoichiometry, while time-dependent kinetics distinguish between high-affinity reversible binding ( KI​ ) and the rate of covalent bond formation ( kinact​ )[2].

  • Preparation: Dilute the target protein to 2 µM in a SuFEx-compatible buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl). Crucial: Avoid Tris or primary amine buffers which can compete for reactivity.

  • Dose-Response Incubation: Aliquot the protein into multiple vials. Add QSF (dissolved in DMSO) to achieve final concentrations ranging from 0.5 µM to 50 µM. Ensure final DMSO concentration remains 1% (v/v) to prevent protein denaturation.

  • Time-Course Quenching: Incubate at 25°C. At specific time intervals (e.g., 0, 10, 30, 60, 120 minutes), quench the reaction by adding a 10-fold molar excess of a primary amine competitor (e.g., glycine) or by rapid buffer exchange using a spin column.

  • LC-MS Analysis: Analyze the samples using intact LC-MS (e.g., Q-TOF). Calculate the percentage of modified protein (mass shift of +192 Da, corresponding to the quinoxaline-2-sulfonyl adduct after loss of HF).

  • Data Derivation: Plot the pseudo-first-order rate constants ( kobs​ ) against QSF concentration to extract KI​ and kinact​ .

Table 2: Kinetic Profiling Parameters for QSF-Protein Labeling
ParameterDefinitionExperimental DerivationSignificance in Drug Design
KI​ Reversible inhibition constantConcentration yielding half-maximal kobs​ Indicates initial binding affinity/pocket fit.
kinact​ Maximum rate of inactivationAsymptote of the kobs​ vs. [QSF] curveReflects the intrinsic SuFEx reactivity in the pocket.
kinact​/KI​ Overall covalent efficiencySlope of the linear portion of the curvePrimary metric for evaluating covalent probe potency.
Protocol 2: Site-of-Modification Mapping via Bottom-Up Proteomics

Purpose: To pinpoint the exact amino acid residue modified by QSF. Causality: Tryptic digestion followed by MS/MS fragmentation allows for the precise localization of the +192 Da mass shift to a specific Tyr, Lys, or His residue, validating the structural rationale of the probe design.

  • Denaturation & Reduction: Take 50 µg of the QSF-labeled protein (from Protocol 1). Add urea to a final concentration of 8M. Reduce disulfide bonds with 10 mM DTT for 30 min at 37°C.

  • Alkylation: Alkylate free cysteines with 20 mM iodoacetamide (IAA) for 30 min in the dark. Self-validation step: This ensures any unreacted cysteines are blocked, proving QSF modified non-cysteine residues.

  • Digestion: Dilute the urea concentration to < 2M using 50 mM ammonium bicarbonate. Add sequencing-grade Trypsin at a 1:50 (enzyme:protein) ratio. Incubate overnight at 37°C.

  • Desalting & LC-MS/MS: Quench with 1% formic acid. Desalt peptides using C18 StageTips. Analyze via nanoLC-MS/MS (e.g., Orbitrap).

  • Bioinformatic Search: Search the raw data against the target protein sequence. Set a variable modification of +192.011 Da on Tyr, Lys, His, Ser, and Thr. The resulting MS2 fragmentation spectra (b- and y-ions) will unambiguously identify the adducted residue.

Conclusion

Quinoxaline-2-sulfonyl fluoride represents a sophisticated evolution in covalent chemical biology. By understanding and leveraging the microenvironment-driven SuFEx reactivity, researchers can design highly selective probes and therapeutics that target Tyrosine, Lysine, and Histidine with unprecedented precision. The self-validating workflows provided ensure that these interactions are mapped with high fidelity, paving the way for novel discoveries in the druggable proteome.

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Exploratory

Unlocking the Quinoxaline Scaffold: A Technical Guide to the Discovery and Evolution of Quinoxaline-Based Covalent Probes

Executive Summary The resurgence of Targeted Covalent Inhibitors (TCIs) has fundamentally altered the landscape of chemical biology and drug discovery. At the forefront of this paradigm shift is the quinoxaline scaffold—...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The resurgence of Targeted Covalent Inhibitors (TCIs) has fundamentally altered the landscape of chemical biology and drug discovery. At the forefront of this paradigm shift is the quinoxaline scaffold—a privileged, nitrogen-containing heterocycle. Originally celebrated for its reversible binding capabilities in kinase inhibition, the quinoxaline core has been systematically re-engineered over the past decade into a highly specific delivery vehicle for covalent warheads. This whitepaper provides an in-depth technical analysis of the history, chemical rationale, quantitative kinetics, and self-validating experimental workflows driving the discovery of quinoxaline-based covalent probes.

The Chemical Rationale: From Reversible Scaffold to Covalent Warhead Carrier

Quinoxaline (a benzene ring fused to a pyrazine ring) is a structurally rigid, planar molecule. Historically, its primary utility in medicinal chemistry stemmed from its ability to mimic the adenine ring of ATP, making it an exceptional hinge-binding motif for protein kinases (e.g., EGFR, VEGFR, and JAK2) [5].

The Causality of Covalent Adaptation: As acquired clinical resistance to reversible inhibitors mounted (e.g., the EGFR T790M mutation), researchers recognized the need for irreversible target engagement. The quinoxaline core is uniquely suited for this because it can be easily functionalized at the 2, 3, 6, and 7 positions. By appending mildly electrophilic warheads—such as acrylamides, sulfonyl fluorides, or dichlorotriazines—at specific vectors (typically the 6-position amino group), the scaffold precisely orients the warhead toward nucleophilic residues (like Cysteine or Lysine) located at the periphery of the target's binding pocket. This spatial precision ensures that the covalent bond is driven by the scaffold's binding affinity ( Ki​ ) rather than indiscriminate chemical reactivity.

Historical Milestones in Quinoxaline Probe Discovery

The evolution of quinoxaline covalent probes is marked by several key breakthroughs across diverse biological targets:

  • Kinase Targeting via Multiparameter Kinetics: Early covalent drug discovery was plagued by off-target toxicity due to hyper-reactive electrophiles. The introduction of Quantitative Irreversible Tethering (qIT) revolutionized this space. Researchers utilized qIT to screen quinoxaline fragment libraries against kinases like Cdk2, successfully decoupling reversible affinity ( Ki​ ) from the rate of covalent inactivation ( kinact​ ). This allowed for the rational optimization of N-methyl quinoxaline analogs into highly selective covalent probes [1].

  • Neuroreceptor Profiling (AMPAR): Moving beyond kinases, the quinoxaline derivative PFQX (6-pyrrolyl-7-trifluoromethyl-quinoxaline-2,3-dione) was engineered into a tetrafunctional probe (Probe 8). Equipped with a photoaffinity/covalent labeling moiety and an alkyne handle, this probe enabled the precise identification of AMPA receptor binding sites directly within complex brain slice architectures [2].

  • Epigenetic Readers (BRD9): The structural similarity among bromodomains makes selective inhibition notoriously difficult. By leveraging a 1-ethyl-[1,2,4]triazolo[4,3-a]quinoxaline moiety and appending reactive warheads (such as dichlorotriazine), researchers developed covalent probes capable of selectively modifying lysine residues within the BRD9 pocket, enabling robust target engagement studies [3].

  • Tubulin Dynamics: Most recently, quinoxaline-chalcone derivatives have been discovered as covalent inhibitors of the colchicine binding site on β -tubulin, demonstrating potent anti-proliferative effects against treatment-resistant fibrosarcomas and breast cancers[4].

Quantitative Data & Structure-Activity Relationships

The efficacy of a covalent probe is defined by its two-step binding kinetics: initial reversible association ( Ki​ ) followed by irreversible bond formation ( kinact​ ). The table below summarizes the kinetic and affinity parameters of landmark quinoxaline-based probes.

Target ProteinProbe / Scaffold ClassWarhead / Reactive MoietyReversible Affinity ( Ki​ or IC50​ )Inactivation Rate ( kinact​ )Primary Application
Cdk2 Quinoxaline Fragment 9/10Acrylamide (Cys-reactive)~15 - 25 µM0.002 - 0.005 s⁻¹qIT-based fragment optimization
AMPAR PFQX-derived Probe 8Photoaffinity/Covalent Ki​ = 170 nMN/A (UV-dependent)Brain slice target engagement
BRD9 Triazolo-quinoxalineDichlorotriazine (Lys-reactive) IC50​ ~ 4.79 µMN/AEpigenetic reader profiling
β -Tubulin Quinoxaline-chalconeMichael Acceptor IC50​ < 1.0 µMN/AAnti-fibrosarcoma therapeutic

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the evaluation of quinoxaline covalent probes must rely on self-validating experimental systems. Below are two foundational protocols.

Protocol 1: Multiparameter Kinetic Screening via qIT [1]

This protocol decouples binding affinity from intrinsic electrophilicity, ensuring that the probe's reactivity is target-directed.

  • Protein Preparation: Purify the target protein (e.g., Cdk2) containing a reactive cysteine in the active site. Buffer exchange into a thiol-free buffer (e.g., HEPES pH 7.4).

  • Fluorogenic Baseline: Introduce a non-specific, cysteine-reactive fluorogenic reporter to the protein solution. Measure the baseline rate of fluorescence increase ( v0​ ), which represents the unimpeded alkylation of the target cysteine.

  • Fragment Incubation: Add the quinoxaline covalent fragment library at varying concentrations (e.g., 1 µM to 100 µM) in parallel wells.

  • Kinetic Monitoring: Continuously monitor the new rate of fluorescence increase ( vi​ ).

  • Data Extraction: Plot the observed rate constant ( kobs​ ) against the fragment concentration. Fit the data to a hyperbolic regression equation to extract Ki​ and kinact​ .

  • Self-Validating Mechanism: The fluorogenic probe acts as an internal kinetic competitor. If a quinoxaline fragment is highly reactive but lacks specific affinity ( Ki​ ), it will indiscriminately react with the fluorogenic probe itself in solution, failing to produce a clean hyperbolic inhibition curve. A true targeted covalent probe will selectively occupy the pocket, shielding the cysteine and reducing the fluorescence rate in a dose-dependent, saturable manner.

Protocol 2: Live-Cell Target Engagement via Activity-Based Protein Profiling (ABPP) [2]

This protocol validates that the quinoxaline probe engages its intended target within the complex environment of a living cell.

  • Probe Incubation: Treat live cancer cells (e.g., MCF-7) with an alkyne-tagged quinoxaline covalent probe (5 µM) for 2 hours at 37°C to allow for target engagement and covalent bond formation.

  • Competitive Control (Critical Validation): In a parallel control sample, pre-incubate cells with a 10-fold excess (50 µM) of a non-covalent quinoxaline analog for 30 minutes prior to adding the alkyne-tagged probe.

  • Lysis and Click Chemistry: Lyse the cells. Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on the proteome using a TAMRA-azide fluorophore.

  • Resolution: Resolve the proteome via SDS-PAGE and perform in-gel fluorescence scanning.

  • Self-Validating Mechanism: The competitive control is the definitive proof of causality. If the fluorescent band corresponding to the target protein disappears in the pre-treated sample, it proves that the covalent labeling is strictly dependent on the specific spatial orientation provided by the quinoxaline scaffold within the binding pocket, explicitly ruling out non-specific electrophilic toxicity.

Mechanistic Visualizations

G N1 Quinoxaline Fragment Library N3 Quantitative Irreversible Tethering N1->N3 N2 Target Protein (Reactive Cys) N2->N3 N4 Hyperbolic Regression Analysis N3->N4 Monitor Fluorescence N5 Determine Ki and kinact N4->N5 N6 Lead Covalent Probe N5->N6 Structure Optimization

Workflow of Quantitative Irreversible Tethering (qIT) for quinoxaline probe discovery.

G EGF EGF Ligand EGFR EGFR Kinase Domain EGF->EGFR Receptor Activation Downstream PI3K/AKT & MAPK Pathways EGFR->Downstream Signal Abrogated Probe Quinoxaline Covalent Probe Cys Cys797 Covalent Adduct Probe->Cys Warhead Engagement Cys->EGFR Irreversible Blockade Apoptosis Cell Cycle Arrest Downstream->Apoptosis Induced by Inhibition

Mechanism of EGFR signal transduction blockade by targeted quinoxaline covalent probes.

References

  • Multiparameter Kinetic Analysis for Covalent Fragment Optimization by Using Quantitative Irreversible Tethering (qIT) . ResearchGate. 1

  • Novel Tetrafunctional Probes Identify Target Receptors and Binding Sites of Small-Molecule Drugs from Living Systems . ACS Chemical Biology.2

  • Identification and Development of BRD9 Chemical Probes . PMC (NIH). 3

  • Discovery of quinoxaline-chalcone derivatives as covalent colchicine binding site inhibitors for breast and fibrosarcoma treatment . Scilit (European Journal of Medicinal Chemistry). 4

  • Biological activity of substituted quinoxaline compounds . Benchchem. 5

Sources

Protocols & Analytical Methods

Method

Application Note: Quinoxaline-2-Sulfonyl Fluoride (QSF) for Proximity-Driven Protein Labeling

Executive Summary The development of targeted covalent inhibitors (TCIs) and chemical probes has traditionally relied on cysteine-reactive electrophiles. However, the low natural abundance of cysteine within protein bind...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted covalent inhibitors (TCIs) and chemical probes has traditionally relied on cysteine-reactive electrophiles. However, the low natural abundance of cysteine within protein binding pockets necessitates the exploration of "beyond cysteine" targeting strategies[1]. Quinoxaline-2-sulfonyl fluoride (QSF) represents a highly modular and potent warhead for chemical biology, merging the privileged quinoxaline pharmacophore—frequently utilized to target kinase hinge regions and protein-protein interactions[2]—with a Sulfur(VI) Fluoride Exchange (SuFEx) reactive group[3].

This application note provides a comprehensive, self-validating framework for deploying QSF probes in protein labeling, detailing the mechanistic causality of SuFEx chemistry and providing robust protocols for both in vitro and in cellulo target engagement.

Mechanistic Foundations: Proximity-Induced SuFEx

SuFEx chemistry, pioneered by K. Barry Sharpless, is defined by its "Goldilocks reactivity"[4]. The S(VI)-F bond in QSF is thermodynamically stable, resistant to reduction, and highly inert to aqueous hydrolysis[5]. Unlike traditional electrophiles that indiscriminately attack nucleophiles, QSF remains latent until it non-covalently binds to a specific protein microenvironment[6],[7].

The Causality of Activation: When the quinoxaline core docks into a protein binding site, the local effective concentration of the sulfonyl fluoride drastically increases. The protein microenvironment catalyzes the reaction—often via hydrogen bonding to the sulfonyl oxygens or by lowering the pKa of an adjacent nucleophile—triggering the displacement of the fluoride ion[6],[8]. This proximity-driven mechanism ensures that QSF selectively forms stable covalent sulfonamide or sulfonate linkages with Tyrosine, Lysine, Histidine, Serine, or Threonine residues[9],[4],[7], minimizing off-target background noise.

Table 1: Physicochemical & Kinetic Parameters of QSF-Mediated SuFEx Labeling
ParameterTypical Value / RangeMechanistic Implication
Aqueous Half-Life (pH 7.4) > 24 hoursHigh thermodynamic stability prevents premature hydrolysis and non-specific background labeling[5].
Optimal Reaction pH 7.5 – 8.5Slight basicity enhances the nucleophilicity of target residues (e.g., deprotonation of Tyr-OH or Lys-NH 2​ )[6].
Target Residue Preference Tyr > Lys > His > Ser/ThrThe inherent oxophilicity of S(VI) favors Tyrosine; Histidine labeling is rare but achievable in specific catalytic pockets[9],[8].
Uncatalyzed Rate Constant < 10 −5 M −1 s −1 Extremely slow in bulk solvent, ensuring the warhead remains latent until target engagement[6].
Leaving Group Toxicity Stoichiometric F Fluoride release at typical assay concentrations (1-10 µM) is negligible and safe for live-cell applications[4].

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They incorporate mandatory internal controls to differentiate true proximity-induced labeling from artifactual chemical reactivity.

Protocol A: In Vitro Target Engagement & Kinetics (Self-Validating)

Design Rationale: This assay uses thermal denaturation as a negative control. If QSF labeling is truly proximity-driven, destroying the 3D binding pocket via heat will abrogate the reaction[6],[10].

  • Protein Preparation: Dilute the purified target protein to 2 µM in SuFEx Labeling Buffer (50 mM HEPES, 150 mM NaCl, pH 8.0). Causality: HEPES is preferred over Tris, as primary amines in Tris can theoretically compete with protein nucleophiles, albeit slowly.

  • Control Setup (Crucial): Aliquot 50 µL of the protein into two tubes. Boil Tube B (Negative Control) at 95°C for 10 minutes to denature the protein, then cool to room temperature.

  • Probe Incubation: Add the QSF probe (final concentration 10 µM, 1% DMSO) to both tubes. Incubate at 37°C for 2 hours.

  • Reaction Quenching: Quench the reaction by adding 4x Laemmli buffer containing 5% β -mercaptoethanol and boiling for 5 minutes.

  • Readout: Resolve the samples via SDS-PAGE. If using an alkyne-tagged QSF, perform an in-gel CuAAC click reaction with a fluorescent azide (e.g., TAMRA-azide) prior to imaging.

  • Validation Check: A fluorescent band should only appear in Tube A. The absence of a band in Tube B confirms that the SuFEx reaction required the intact architectural proximity of the binding pocket.

Protocol B: Live-Cell (In Cellulo) Labeling

Design Rationale: QSF probes are highly cell-permeable. This protocol captures the target in its native cellular environment, preserving endogenous protein-protein interactions that might influence the SuFEx microenvironment[1],[7].

  • Cell Dosing: Seed cells (e.g., HEK293T) to 80% confluency. Treat with 5 µM of alkyne-tagged QSF probe in serum-free media for 4 hours at 37°C. Causality: Serum-free media is used to prevent the probe from being sequestered by abundant serum proteins like BSA.

  • Harvest & Lysis: Wash cells 3x with ice-cold PBS to remove unbound probe. Lyse in RIPA buffer supplemented with protease inhibitors (excluding PMSF or AEBSF, which are competing sulfonyl fluorides).

  • Click Chemistry (CuAAC): To 1 mg of lysate, add 100 µM Biotin-Azide, 1 mM TCEP (reducing agent), 100 µM TBTA (copper ligand), and 1 mM CuSO 4​ . React for 1 hour at room temperature.

  • Enrichment: Precipitate proteins using cold methanol/chloroform to remove excess click reagents. Resuspend the pellet and incubate with Streptavidin-agarose beads for 2 hours to enrich the QSF-labeled proteome.

Protocol C: Proteomic Sample Preparation for LC-MS/MS

Design Rationale: Identifying the exact site of QSF modification requires peptide-level resolution. The covalent adduct formed by QSF is highly stable to the acidic conditions of LC-MS/MS[5],[8].

  • Reduction & Alkylation: Treat the enriched beads with 10 mM DTT (30 min, 56°C) followed by 20 mM Iodoacetamide (30 min, dark, RT). Causality: This prevents disulfide scrambling, which produces artifactual mass shifts during MS/MS analysis.

  • On-Bead Digestion: Add 1 µg of sequencing-grade Trypsin and incubate overnight at 37°C.

  • Data Analysis Note (Expert Insight): Trypsin cleaves specifically at the C-terminus of Arginine and Lysine. If QSF covalently modifies a Lysine residue via SuFEx, the positive charge of the amine is lost, and Trypsin will fail to cleave at that site. When setting up the MS/MS search parameters, researchers must allow for up to 2 missed cleavages and set the mass of the QSF-remnant as a variable modification on Tyr, Lys, His, Ser, and Thr.

Workflow & Pathway Visualizations

SuFEx_Mechanism QSF QSF Probe (Quinoxaline-SO2F) Complex Non-Covalent Binding Complex QSF->Complex Incubation Target Target Protein (Tyr/Lys/His/Ser) Target->Complex Binding Activation Proximity-Induced S-F Activation Complex->Activation Microenvironment Catalysis Adduct Covalent Adduct (Protein-SO2-Quinoxaline) Activation->Adduct Nucleophilic Attack Fluoride Released Fluoride (F-) Activation->Fluoride Leaving Group

Figure 1: Mechanism of proximity-induced Sulfur(VI) Fluoride Exchange (SuFEx) by QSF.

QSF_Workflow Step1 1. Cell Culture & Dosing (1-10 µM QSF Probe) Step2 2. Cell Lysis & Protein Extraction Step1->Step2 Harvest Step3 3. Click Chemistry (Fluorophore/Biotin) Step2->Step3 CuAAC (If alkyne-tagged) Step4 4. Enrichment & Trypsin Digestion Step3->Step4 Streptavidin Pulldown Step5 5. LC-MS/MS Analysis (Site Identification) Step4->Step5 Peptide Desalting

Figure 2: End-to-end experimental workflow for live-cell QSF protein labeling and LC-MS/MS.

References

  • NIH PubMed Central. "Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones".[Link]

  • NIH PubMed Central. "The proximity-enabled sulfur fluoride exchange reaction in the protein context".[Link]

  • Journal of the American Chemical Society (ACS). "SuFEx Chemistry Enables Covalent Assembly of a 280-kDa 18-Subunit Pore-Forming Complex".[Link]

  • Chemical Science (RSC). "Advances in sulfonyl exchange chemical biology: expanding druggable target space".[Link]

  • Expert Opinion on Drug Discovery (Taylor & Francis). "Covalent drug discovery using sulfur(VI) fluoride exchange warheads".[Link]

  • University of Georgia (UGA). "Sulfur (VI) Fluoride Exchange (SuFEx) in Drug Discovery".[Link]

  • Chemical Communications (RSC). "Proximity-induced SuFEx increases the potency of cytosolic nucleotidase inhibitors and reveals a rare example of covalently targeted histidine".[Link]

  • Proceedings of the National Academy of Sciences (PNAS). "Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry".[Link]

Sources

Application

Quinoxaline-2-Sulfonyl Fluoride: A Covalent Probe for Live-Cell Imaging and Target Identification

Introduction: The Dawn of a New Covalent Probe In the dynamic landscape of chemical biology, the ability to selectively label and visualize proteins within their native cellular environment is paramount to unraveling com...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Dawn of a New Covalent Probe

In the dynamic landscape of chemical biology, the ability to selectively label and visualize proteins within their native cellular environment is paramount to unraveling complex biological processes. Covalent probes, small molecules that form a stable bond with their protein targets, have emerged as powerful tools for achieving this. Among the privileged reactive groups, or "warheads," used in these probes, the sulfonyl fluoride moiety has garnered significant attention for its unique balance of stability and reactivity.[1][2] This application note introduces Quinoxaline-2-sulfonyl fluoride (QSF) , a novel chemical probe that synergistically combines the versatile reactivity of the sulfonyl fluoride electrophile with the advantageous physicochemical properties of the quinoxaline scaffold.

The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a common feature in a multitude of biologically active compounds, including kinase inhibitors and fluorescent dyes.[3][4][5] Its planar structure and potential for chemical diversification make it an ideal backbone for a chemical probe. By functionalizing the quinoxaline core with a sulfonyl fluoride group, we have created a probe with the potential for broad utility in live-cell imaging, target identification, and drug discovery. This guide provides a comprehensive overview of the mechanism, applications, and detailed protocols for the effective use of QSF in living cells.

Mechanism of Action: The Power of Covalent Targeting

The efficacy of Quinoxaline-2-sulfonyl fluoride as a probe lies in the electrophilic nature of the sulfonyl fluoride group. This "warhead" can react with a range of nucleophilic amino acid residues on proteins, forming a stable covalent bond. Unlike more promiscuous electrophiles, sulfonyl fluorides exhibit a remarkable degree of selectivity, reacting with serine (Ser), threonine (Thr), lysine (Lys), tyrosine (Tyr), cysteine (Cys), and histidine (His) residues, depending on the specific protein microenvironment.[1][2][6]

The reaction proceeds via a nucleophilic attack from the amino acid side chain on the sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable sulfonamide or sulfonate ester linkage. This covalent modification allows for the permanent "tagging" of the target protein, enabling a wide array of downstream applications.

Mechanism of Action cluster_0 Live Cell Environment QSF Quinoxaline-2-sulfonyl fluoride (QSF) Covalent_Complex QSF-Protein Covalent Adduct QSF->Covalent_Complex Covalent Bonding Protein Target Protein (with nucleophilic residue) Protein->Covalent_Complex Nucleophilic Attack Imaging Fluorescence Imaging Covalent_Complex->Imaging Target_ID Target Identification (e.g., via MS) Covalent_Complex->Target_ID

Caption: Mechanism of QSF action in live cells.

Key Applications of Quinoxaline-2-sulfonyl fluoride

The unique properties of QSF open up a plethora of applications for researchers in cell biology and drug development:

  • Live-Cell Fluorescence Imaging: When equipped with a fluorescent quinoxaline scaffold, QSF can be used to visualize the localization and dynamics of its protein targets in real-time.

  • Target Identification and Validation: By incorporating an affinity tag (e.g., biotin or a click chemistry handle) into the quinoxaline structure, QSF can be used to pull down and identify its cellular binding partners using mass spectrometry-based proteomics.[7]

  • Covalent Enzyme Inhibition: The irreversible nature of the QSF-protein bond makes it a powerful tool for developing covalent inhibitors, which can offer advantages in terms of potency and duration of action.[1]

  • Activity-Based Protein Profiling (ABPP): QSF probes can be designed to target the active sites of specific enzyme families, allowing for the profiling of their activity directly in complex biological systems.

Experimental Protocols

The following protocols provide a general framework for using Quinoxaline-2-sulfonyl fluoride in live cells. Optimization may be required for specific cell types and experimental goals.

Protocol 1: Live-Cell Labeling and Imaging

This protocol describes the general procedure for labeling intracellular proteins with a fluorescent QSF probe and subsequent imaging by fluorescence microscopy.

Materials:

  • Fluorescent Quinoxaline-2-sulfonyl fluoride (QSF) probe (e.g., with a built-in fluorophore or a click handle for subsequent fluorescent tagging)

  • Cell culture medium (appropriate for the cell line)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS (for fixed-cell imaging)

  • Mounting medium with DAPI (optional, for nuclear counterstaining)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips at an appropriate density to reach 60-80% confluency on the day of the experiment.

  • Probe Preparation: Prepare a stock solution of the QSF probe in anhydrous DMSO. A typical stock concentration is 1-10 mM.

  • Probe Loading:

    • Aspirate the cell culture medium.

    • Dilute the QSF probe stock solution in serum-free medium to the desired final concentration (typically in the range of 1-10 µM).

    • Add the probe-containing medium to the cells.

    • Incubate the cells for 1-4 hours at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically.

  • Wash:

    • Aspirate the probe-containing medium.

    • Wash the cells three times with warm PBS or complete cell culture medium to remove unbound probe.

  • Live-Cell Imaging:

    • Add fresh, pre-warmed cell culture medium (phenol red-free medium is recommended to reduce background fluorescence).

    • Image the cells immediately using a fluorescence microscope equipped with a live-cell imaging chamber (maintaining 37°C and 5% CO2).

  • (Optional) Fixation and Counterstaining:

    • After the wash steps, fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[8]

    • Wash the cells twice with PBS.

    • If the QSF probe contains a click handle, perform the click reaction with a fluorescent azide or alkyne at this stage.

    • Mount the coverslips on microscope slides using a mounting medium containing DAPI.

    • Image the fixed cells.

Protocol 2: Target Identification using Pull-Down and Mass Spectrometry

This protocol outlines the workflow for identifying the protein targets of a QSF probe functionalized with a biotin affinity tag.

Materials:

  • Biotinylated Quinoxaline-2-sulfonyl fluoride (QSF-Biotin) probe

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Streptavidin-conjugated magnetic beads or agarose resin

  • Wash buffers (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE gels

  • Mass spectrometer

Procedure:

  • Cell Treatment: Treat cells with the QSF-Biotin probe as described in Protocol 1 (Steps 1-4).

  • Cell Lysis:

    • After washing, lyse the cells in ice-cold lysis buffer.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Protein Concentration Determination: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Affinity Pull-Down:

    • Incubate the cell lysate with streptavidin beads for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • SDS-PAGE and In-Gel Digestion:

    • Separate the eluted proteins by SDS-PAGE.

    • Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie blue or silver stain).

    • Excise the protein bands of interest and perform in-gel tryptic digestion.

  • Mass Spectrometry Analysis: Analyze the digested peptides by LC-MS/MS to identify the proteins.

Target_ID_Workflow A 1. Live Cell Labeling with QSF-Biotin B 2. Cell Lysis A->B C 3. Affinity Pull-Down (Streptavidin Beads) B->C D 4. Elution & SDS-PAGE C->D E 5. In-Gel Digestion D->E F 6. LC-MS/MS Analysis E->F G 7. Target Protein Identification F->G

Sources

Method

Application Notes and Protocols: Covalent Modification of Serine Proteases with Quinoxaline-2-sulfonyl Fluoride

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Strategic Disarmament of Serine Proteases Serine proteases represent one of the largest and mo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Disarmament of Serine Proteases

Serine proteases represent one of the largest and most functionally diverse families of enzymes, playing critical roles in physiological processes ranging from digestion and blood coagulation to immunity and apoptosis. Their activity is tightly regulated, and dysregulation is a hallmark of numerous pathologies, including cancer, inflammatory diseases, and neurodegenerative disorders. This central role has rendered them a major class of drug targets.

The ability to selectively and irreversibly inhibit specific serine proteases is a powerful tool in both basic research and therapeutic development. Covalent inhibitors, which form a stable bond with the enzyme, offer a means to achieve durable and potent target engagement. Among the various electrophilic "warheads" used to target the active site serine, the sulfonyl fluoride moiety stands out for its reactivity and stability.

This guide provides a detailed exploration of Quinoxaline-2-sulfonyl fluoride , a specific class of covalent modifiers for serine proteases. We will delve into the mechanistic underpinnings of its action, provide detailed protocols for its application in research settings, and discuss its utility in drug development workflows. The quinoxaline scaffold is a privileged structure in medicinal chemistry, known to participate in various non-covalent interactions that can be exploited to achieve inhibitor selectivity. By wedding this scaffold to a sulfonyl fluoride warhead, we create a tool for the targeted and irreversible inactivation of serine proteases.

The Mechanism of Irreversible Inhibition

The fundamental principle behind the inhibitory action of Quinoxaline-2-sulfonyl fluoride lies in the covalent modification of the catalytic serine residue within the protease's active site.[1] The active site of a serine protease features a catalytic triad, typically composed of serine, histidine, and aspartate. The serine's hydroxyl group, activated by the adjacent histidine, acts as a potent nucleophile.

The sulfonyl fluoride group on the quinoxaline derivative serves as an electrophile. The reaction proceeds as follows:

  • Initial Binding: The Quinoxaline-2-sulfonyl fluoride inhibitor first docks into the active site of the serine protease. The quinoxaline ring can form specific interactions (e.g., π-stacking, hydrophobic interactions) with the enzyme's specificity pockets (S1, S2, etc.), which contributes to the inhibitor's selectivity for a particular protease.

  • Nucleophilic Attack: The activated serine hydroxyl group attacks the electrophilic sulfur atom of the sulfonyl fluoride.[2]

  • Covalent Bond Formation and Fluoride Release: This attack results in the formation of a stable sulfonyl-enzyme ester conjugate and the concomitant release of a fluoride ion.[2][3] This covalent modification is essentially irreversible under physiological conditions, leading to the permanent inactivation of the enzyme.

This mechanism is depicted in the following diagram:

G cluster_0 Serine Protease Active Site Ser Ser-OH (Nucleophile) His His Ser->His H-bond Inactive_Enzyme Quinoxaline-SO2-O-Ser (Inactive Enzyme) Ser->Inactive_Enzyme Forms Covalent Bond Asp Asp His->Asp H-bond Inhibitor Quinoxaline-SO2F (Electrophile) Inhibitor->Ser Fluoride F- (Released)

Caption: Mechanism of serine protease inactivation by Quinoxaline-2-sulfonyl fluoride.

Applications in Research and Drug Discovery

The unique properties of Quinoxaline-2-sulfonyl fluoride make it a versatile tool for a range of applications, most notably in Activity-Based Protein Profiling (ABPP).

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomics technique used to assess the functional state of enzymes within complex biological systems.[4] By using a tagged version of Quinoxaline-2-sulfonyl fluoride, researchers can selectively label and identify active serine proteases.

A typical ABPP workflow using an alkyne-tagged Quinoxaline-2-sulfonyl fluoride probe would involve the following steps:

  • Probe Incubation: A biological sample (e.g., cell lysate, tissue homogenate) is incubated with the alkyne-tagged Quinoxaline-2-sulfonyl fluoride probe. The probe will covalently label the active serine proteases.

  • Click Chemistry: A reporter tag, such as a fluorophore (for in-gel fluorescence) or biotin (for enrichment and mass spectrometry), containing a complementary azide group is added. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction ligates the reporter tag to the probe-labeled enzymes.[5][6][7]

  • Analysis:

    • In-gel fluorescence: If a fluorescent tag was used, the sample is resolved by SDS-PAGE, and the labeled proteases can be visualized directly in the gel.

    • Enrichment and Mass Spectrometry: If a biotin tag was used, the labeled proteases are captured on streptavidin beads, enriched, and subsequently identified and quantified by mass spectrometry.[8]

G Proteome Complex Proteome (e.g., Cell Lysate) Labeled_Proteome Proteome with Covalently Labeled Active Serine Proteases Proteome->Labeled_Proteome Incubation Probe Alkyne-Quinoxaline-SO2F (ABPP Probe) Probe->Labeled_Proteome Click_Reaction CuAAC 'Click' Chemistry + Azide-Reporter (Fluorophore or Biotin) Labeled_Proteome->Click_Reaction Tagged_Proteome Proteome with Reporter-Tagged Serine Proteases Click_Reaction->Tagged_Proteome Analysis Analysis Tagged_Proteome->Analysis SDS_PAGE In-Gel Fluorescence (Visualization) Analysis->SDS_PAGE MS Enrichment & Mass Spec (Identification & Quantification) Analysis->MS

Caption: Workflow for Activity-Based Protein Profiling (ABPP) using a clickable Quinoxaline-2-sulfonyl fluoride probe.

Competitive ABPP for Inhibitor Screening and Target Engagement

Competitive ABPP is a powerful extension of this technique for inhibitor discovery and validation. In this setup, the biological sample is pre-incubated with a library of potential inhibitors before the addition of the tagged Quinoxaline-2-sulfonyl fluoride probe. If a compound in the library effectively inhibits a particular serine protease, it will block the active site, preventing the probe from binding. This results in a decrease in the signal for that specific enzyme, allowing for the identification and quantification of inhibitor potency and selectivity.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for the specific serine protease and experimental system under investigation.

Protocol 1: Preparation of a 100 mM Stock Solution of Quinoxaline-2-sulfonyl fluoride
  • Rationale: Sulfonyl fluorides can be unstable in aqueous solutions over long periods. Preparing a concentrated stock solution in an anhydrous organic solvent ensures stability and allows for accurate dilution into aqueous buffers for experiments. Phenylmethylsulfonyl fluoride (PMSF), a related compound, is commonly prepared in this manner.[1]

StepProcedureNotes
1 Weigh out the required amount of Quinoxaline-2-sulfonyl fluoride powder.Perform in a fume hood, wearing appropriate personal protective equipment (PPE).
2 Add anhydrous dimethyl sulfoxide (DMSO) to achieve a final concentration of 100 mM.For example, to make 1 mL of a 100 mM solution, add the appropriate amount of powder to 1 mL of DMSO.
3 Vortex thoroughly until the powder is completely dissolved.
4 Aliquot the stock solution into smaller, single-use volumes.This prevents multiple freeze-thaw cycles which can degrade the compound.
5 Store the aliquots at -20°C or -80°C.The solution should be stable for several months when stored correctly.
Protocol 2: In Vitro Inhibition Assay of a Purified Serine Protease
  • Rationale: This protocol determines the inhibitory potency (e.g., IC₅₀) of Quinoxaline-2-sulfonyl fluoride against a specific, purified serine protease using a colorimetric or fluorogenic substrate.

StepProcedureNotes
1 Prepare a dilution series of Quinoxaline-2-sulfonyl fluoride in the appropriate assay buffer.The final DMSO concentration should be kept constant across all wells (typically <1%).
2 In a 96-well plate, add the purified serine protease to each well.
3 Add the diluted Quinoxaline-2-sulfonyl fluoride to the wells and incubate for a defined period (e.g., 30 minutes) at the optimal temperature for the enzyme.This pre-incubation allows for the covalent modification to occur.
4 Initiate the enzymatic reaction by adding a suitable colorimetric or fluorogenic substrate.
5 Monitor the change in absorbance or fluorescence over time using a plate reader.
6 Calculate the rate of reaction for each inhibitor concentration and determine the IC₅₀ value.
Protocol 3: ABPP of Serine Proteases in a Cell Lysate
  • Rationale: This protocol outlines the steps for labeling active serine proteases in a complex biological sample using a clickable Quinoxaline-2-sulfonyl fluoride probe.

StepProcedureNotes
1 Prepare a cell lysate in a suitable lysis buffer (e.g., Tris-HCl with minimal detergents).Avoid using buffers containing primary amines (like Tris) if the subsequent click chemistry is copper-catalyzed, as they can interfere. Phosphate or HEPES buffers are good alternatives.
2 Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
3 Dilute the alkyne-tagged Quinoxaline-2-sulfonyl fluoride probe to the desired final concentration (e.g., 1-10 µM) in the lysate.
4 Incubate the lysate with the probe for a defined period (e.g., 1 hour) at room temperature or 37°C.
5 Perform the click chemistry reaction by adding the azide-reporter tag, a copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper chelating ligand (e.g., TBTA).
6 Incubate the click reaction mixture for 1 hour at room temperature.
7 The sample is now ready for downstream analysis (in-gel fluorescence or enrichment).For enrichment, proceed with incubation with streptavidin beads if a biotin-azide tag was used.

Data Summary and Considerations

ParameterRecommended Starting RangeRationale & Considerations
Inhibitor/Probe Concentration 1 - 50 µMThe optimal concentration depends on the target protease's abundance and the inhibitor's potency. A concentration titration is recommended.
Incubation Time 30 - 60 minutesCovalent modification is time-dependent. Longer incubation times may be necessary for less reactive proteases or lower inhibitor concentrations.
pH 7.0 - 8.0The catalytic activity of most serine proteases is optimal in this pH range, which facilitates the nucleophilic attack by the active site serine.
Temperature Room Temperature to 37°CHigher temperatures can increase the reaction rate but may also lead to protein degradation.

Conclusion and Future Outlook

Quinoxaline-2-sulfonyl fluoride represents a valuable class of chemical tools for the study of serine proteases. The combination of a privileged medicinal chemistry scaffold with a reliable covalent warhead allows for the development of potent and selective inhibitors. The application of these compounds in ABPP workflows provides a powerful means to interrogate the activity of serine proteases in their native biological context, offering insights into their roles in health and disease. Future work in this area will likely focus on expanding the library of quinoxaline-based sulfonyl fluorides to achieve even greater selectivity for individual serine proteases and on applying these tools to complex biological questions and drug discovery campaigns.

References

  • Shannon DA., Gu C., McLaughlin CJ., Kaiser M., van der Hoorn RAL., Weerapana E. (2012). Sulfonyl fluoride analogues as activity-based probes for serine proteases. Chembiochem, 13(16), 2327-30. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl-triazoles as a new reactive group for preferential modification of tyrosines in catalytic and non-catalytic sites of proteins through sulfur-triazole exchange (SuTEx) chemistry. Chemical science, 6(5), 2650–2654.
  • Lentz, C. S., St. Denis, J. D., & O'Donoghue, A. J. (2021). Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. Frontiers in chemistry, 9, 795125. [Link]

  • Sanman, L. E., & Bogyo, M. (2014). Activity-based profiling of proteases. Annual review of biochemistry, 83, 249–273.
  • Willems, L. I., Overkleeft, H. S., & van Kasteren, S. I. (2014). Bioorthogonal reactions in activity-based protein profiling. Molecules (Basel, Switzerland), 19(12), 20908–20930. [Link]

  • Powers, J. C., Asgian, J. L., Ekici, Ö. D., & James, K. E. (2002). Irreversible inhibitors of serine, cysteine, and threonine proteases. Chemical reviews, 102(12), 4639–4750.
  • Hahm, H. S., Hett, E. C., & Jones, L. H. (2020). Reactive chemistry for covalent probe and therapeutic development. Nature reviews. Chemistry, 4(8), 415–429. [Link]

  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual review of biochemistry, 77, 383–414.
  • Jones, L. H., Hett, E. C., & Hahm, H. S. (2015). Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. ACS chemical biology, 10(3), 713–718. [Link]

  • Weerapana, E., Gu, C., & Cravatt, B. F. (2010). A clickable, activity-based probe for the facile detection of serine hydrolase activity. Angewandte Chemie (International ed. in English), 49(31), 5346–5349.
  • Bar-Dagan, M., & Bogyo, M. (2015). Covalent protein modification: The current landscape of residue-specific electrophiles. Current opinion in chemical biology, 24, 118–127.
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]

  • Hsia, C. Y., Ganshaw, G., Paech, C., & Murray, C. J. (1996). Active-site titration of serine proteases using a fluoride ion selective electrode and sulfonyl fluoride inhibitors. Analytical biochemistry, 242(2), 221–227. [Link]

  • Candeias, M. M., Correia, J. D., & Cal, P. M. (2020). Bioorthogonal Reactions in Activity-Based Protein Profiling. Molecules (Basel, Switzerland), 25(24), 6006. [Link]

  • Shannon, D. A., Weerapana, E. (2012). Sulfonyl fluoride analogues as activity-based probes for serine proteases. ChemBioChem, 13(16), 2327-2330. [Link]

  • van der Hoorn, R. A. L., Weerapana, E., et al. (2012). Cover Picture: Sulfonyl Fluoride Analogues as Activity-Based Probes for Serine Proteases (ChemBioChem 16/2012). ChemBioChem, 13(16), 2291. [Link]

  • ResearchGate. (2014). Quinoxaline-Based Inhibitors of Malarial Protease PfSUB1. [Link]

  • Cury, J. A., et al. (2011). Effect of phenylmethylsulfonyl fluoride, a protease inhibitor, on enamel surface remineralization. Brazilian oral research, 25(5), 451–455. [Link]

  • Hsia, C. Y., et al. (1996). Active-site titration of serine proteases using a fluoride ion selective electrode and sulfonyl fluoride inhibitors. Analytical Biochemistry, 242(2), 221-227. [Link]

Sources

Application

Application Notes &amp; Protocols: Activity-Based Protein Profiling Using Quinoxaline-2-sulfonyl Fluoride

Introduction: Unveiling Proteome Function with a Privileged Scaffold Activity-based protein profiling (ABPP) has revolutionized functional proteomics by enabling the direct assessment of enzyme activity within complex bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling Proteome Function with a Privileged Scaffold

Activity-based protein profiling (ABPP) has revolutionized functional proteomics by enabling the direct assessment of enzyme activity within complex biological systems.[1] Unlike traditional proteomic methods that measure protein abundance, ABPP utilizes active site-directed chemical probes to covalently label active enzymes, providing a direct readout of their functional state.[1][2] At the heart of this technology is the activity-based probe (ABP), a modular tool comprising a reactive group (or "warhead"), a linker, and a reporter tag for visualization or enrichment.[1]

Sulfonyl fluorides (SFs) have emerged as a privileged class of warheads for ABPP.[3][4] They possess an ideal balance of aqueous stability and reactivity, allowing them to modify a broad range of nucleophilic amino acid residues—including serine, threonine, tyrosine, lysine, cysteine, and histidine—often found in enzyme active or allosteric sites.[3][5] This versatility makes SF-based probes powerful instruments for interrogating diverse enzyme classes.[2]

This guide details the application of Quinoxaline-2-sulfonyl fluoride as a novel ABP. The quinoxaline scaffold is a recognized pharmacophore found in numerous kinase inhibitors and other therapeutic agents, suggesting its potential to confer specific binding properties and direct the sulfonyl fluoride warhead toward distinct protein targets.[6][7] By coupling this targeting moiety with the SF reactive group, Quinoxaline-2-sulfonyl fluoride probes offer a unique tool for target identification, validation, and drug discovery, particularly within signaling pathways regulated by kinases and other nucleotide-binding proteins.[8][9]

Disclaimer: The following application notes and protocols are based on the well-established principles and methodologies for other aryl-sulfonyl fluorides used in chemical biology and proteomics.[3][10] These should be considered a robust starting point for the development of specific assays using Quinoxaline-2-sulfonyl fluoride probes, for which optimization may be required.

Mechanism of Action: Covalent and Irreversible Target Engagement

The utility of Quinoxaline-2-sulfonyl fluoride as an ABP is rooted in its ability to form a stable, covalent bond with its protein targets. The core of this interaction is the electrophilic sulfur atom of the sulfonyl fluoride group. This sulfur is susceptible to nucleophilic attack by an electron-rich amino acid side chain within a protein's binding site.

The reaction proceeds via a nucleophilic substitution (SNAr-like) mechanism:

  • A nucleophilic residue (e.g., the hydroxyl of serine/threonine/tyrosine or the epsilon-amino group of lysine) in proximity to the probe's binding site attacks the electrophilic sulfur atom.

  • This attack leads to the displacement of the fluoride ion, which is an excellent leaving group.

  • A stable, irreversible covalent sulfonyl-enzyme or sulfonylamide-enzyme bond is formed.[3]

This covalent modification effectively "tags" the active enzyme, allowing for its subsequent detection and identification. The broad residue reactivity of the sulfonyl fluoride warhead expands the scope of potential targets beyond classical enzyme families.[5][11]

Mechanism_of_Action Probe Quinoxaline-2-SO₂F (Probe) Complex Initial Non-covalent Binding Complex Probe->Complex Binding Protein Target Protein (with Nucleophilic Residue Nu:) Adduct Covalently Modified Protein (Quinoxaline-SO₂-Nu-Protein) Complex->Adduct Nucleophilic Attack & Fluoride Displacement Fluoride F⁻

Caption: Covalent modification of a target protein by Quinoxaline-2-sulfonyl fluoride.

Experimental Applications and Protocols

The primary applications for a Quinoxaline-2-sulfonyl fluoride probe involve the identification of its cellular targets and the assessment of inhibitor potency and selectivity. Below are two fundamental protocols: a rapid, gel-based profiling method and a comprehensive mass spectrometry-based workflow for proteome-wide target discovery.

Application 1: Competitive Profiling of Target Engagement

This approach is used to validate that a non-tagged small molecule inhibitor engages a specific target in a complex biological sample. It relies on competition between the inhibitor and an ABP for binding to the target protein. A reduction in the ABP labeling signal for a specific protein in the presence of the inhibitor indicates successful target engagement.[3]

Application 2: Global Target Discovery

This is the primary use case for novel ABPs. The probe is used to label all of its potential targets within a cellular lysate or in living cells. Labeled proteins are then enriched and identified using quantitative mass spectrometry, providing a global map of the probe's interactome.[11]

Protocol 1: In-Gel Fluorescence Profiling of Protein Targets

This method provides a rapid visual assessment of protein labeling and is ideal for screening inhibitor concentrations or for initial probe characterization. It utilizes a version of the Quinoxaline-2-sulfonyl fluoride probe that is pre-functionalized with a fluorophore (e.g., Rhodamine or BODIPY).

Materials:

  • Probe: Quinoxaline-2-sulfonyl fluoride-Fluorophore (e.g., 1 mM stock in DMSO).

  • Proteome Source: Cultured cells or tissue homogenate.

  • Lysis Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, pH 7.4 (with protease inhibitors, added fresh).

  • 4x SDS-PAGE Loading Buffer: Standard formulation.

  • Controls: DMSO (vehicle), heat-inactivated proteome.

  • Instrumentation: In-gel fluorescence scanner, standard SDS-PAGE and Western blotting equipment.

Step-by-Step Methodology:

  • Proteome Preparation:

    • Harvest cells and wash twice with cold PBS.

    • Lyse the cell pellet in ice-cold Lysis Buffer (e.g., 1 mL per 10 million cells).

    • Incubate on ice for 20 minutes with gentle vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine protein concentration (e.g., via BCA assay). Adjust concentration to 1-2 mg/mL with Lysis Buffer.

  • Probe Labeling:

    • In microcentrifuge tubes, aliquot 50 µg of proteome (e.g., 25-50 µL).

    • For competitive profiling: Pre-incubate the lysate with your inhibitor of interest (at various concentrations) or DMSO for 30 minutes at 37°C.

    • Add the Quinoxaline-2-sulfonyl fluoride-Fluorophore probe to a final concentration of 1 µM.

    • Incubate for 30-60 minutes at 37°C. Include a heat-inactivated control (proteome boiled for 10 min prior to labeling) to check for non-specific binding.

  • Sample Analysis:

    • Quench the reaction by adding 4x SDS-PAGE loading buffer.

    • Boil samples at 95°C for 5 minutes.

    • Resolve 20-30 µg of protein per lane on an SDS-PAGE gel (e.g., 4-12% Bis-Tris).

    • After electrophoresis, scan the gel using a fluorescence scanner at the appropriate excitation/emission wavelengths for the chosen fluorophore.

    • (Optional) Stain the same gel with Coomassie Blue to visualize total protein loading.

Expected Results: Fluorescent bands on the gel represent proteins covalently labeled by the probe. In competitive profiling experiments, the intensity of a specific band should decrease with increasing concentrations of a competing inhibitor.

Protocol 2: Chemoproteomic Target Identification by Mass Spectrometry

This protocol provides a comprehensive, unbiased method for identifying the specific protein targets of Quinoxaline-2-sulfonyl fluoride. It employs a probe version containing a bio-orthogonal handle, such as an alkyne, which is used to conjugate biotin for affinity purification.

Materials:

  • Probe: Quinoxaline-2-sulfonyl fluoride-Alkyne (e.g., 10 mM stock in DMSO).

  • Click Chemistry Reagents: Azide-Biotin (e.g., PEG4-Azide-Biotin), Copper(II) sulfate (CuSO₄), Tris(2-carboxyethyl)phosphine (TCEP), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA).

  • Enrichment: Streptavidin-agarose beads.

  • Mass Spectrometry Reagents: Dithiothreitol (DTT), Iodoacetamide (IAA), Trypsin (sequencing grade), Formic Acid.

  • Instrumentation: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system (e.g., Orbitrap).

ABPP_Workflow Start 1. Cell Culture / Lysate Preparation Incubate 2. Incubate with Quinoxaline-SO₂F-Alkyne Probe Start->Incubate Lysis 3. Cell Lysis & Proteome Quantification Incubate->Lysis Click 4. CuAAC 'Click' Reaction (Add Azide-Biotin) Lysis->Click Enrich 5. Affinity Enrichment (Streptavidin Beads) Click->Enrich Wash 6. On-Bead Washing Enrich->Wash Digest 7. On-Bead Tryptic Digestion Wash->Digest LCMS 8. LC-MS/MS Analysis of Peptides Digest->LCMS Data 9. Data Analysis: Protein ID & Quantification LCMS->Data

Caption: Chemoproteomic workflow for target identification using an alkyne-tagged probe.

Step-by-Step Methodology:

  • Proteome Labeling (In Situ or In Vitro):

    • In Situ: Treat live cells (e.g., 10 cm dish at 80% confluency) with the Quinoxaline-2-sulfonyl fluoride-Alkyne probe (e.g., 10-50 µM final concentration) or DMSO vehicle control in culture medium for 1-2 hours at 37°C.[10]

    • In Vitro: Prepare cell lysate as described in Protocol 1. Incubate 1-5 mg of proteome with the probe (1-10 µM) for 1 hour at 37°C.

  • Cell Lysis and Click Chemistry:

    • For In Situ labeled cells: Harvest, wash with cold PBS, and lyse cells in SDS-containing buffer (e.g., 1% SDS in PBS).

    • Prepare the "Click Mix" immediately before use. For 1 mg of proteome, combine: Azide-Biotin (100 µM), TCEP (1 mM), TBTA (100 µM), and CuSO₄ (1 mM).

    • Add the Click Mix to the labeled proteome. Vortex and incubate for 1 hour at room temperature to conjugate biotin to the probe-labeled proteins.

  • Protein Precipitation and Enrichment:

    • Precipitate the protein by adding 4 volumes of ice-cold methanol. Pellet the protein at 4,000 x g for 10 minutes.

    • Wash the pellet with cold methanol and resuspend in a urea-based buffer (e.g., 6 M urea in 100 mM Tris, pH 8.0).

    • Pre-wash streptavidin-agarose beads with the resuspension buffer.

    • Add the resuspended proteome to the beads and incubate for 1.5 hours at room temperature with rotation to capture biotinylated proteins.

  • On-Bead Digestion:

    • Wash the beads extensively to remove non-specifically bound proteins (e.g., with 1% SDS in PBS, followed by 6 M urea, and finally with 50 mM Ammonium Bicarbonate).

    • Resuspend the beads in 50 mM Ammonium Bicarbonate. Reduce disulfide bonds with DTT (10 mM, 30 min at 37°C) and alkylate cysteines with IAA (20 mM, 30 min at RT in the dark).

    • Add sequencing-grade trypsin (e.g., 1:50 enzyme:protein ratio) and incubate overnight at 37°C to digest the enriched proteins into peptides.

  • LC-MS/MS Analysis:

    • Collect the supernatant containing the peptides. Acidify with formic acid to a final concentration of 1%.

    • Analyze the peptides using a high-resolution LC-MS/MS instrument.

Data Analysis and Interpretation

For mass spectrometry data, the raw files should be processed using a suitable software package (e.g., MaxQuant, Proteome Discoverer). Search the data against a relevant protein database (e.g., UniProt Human).

Quantitative Analysis: Use label-free quantification (LFQ) or tandem mass tag (TMT) labeling to determine the relative enrichment of proteins in the probe-treated sample versus the DMSO control. True targets will show a high fold-change and statistical significance (low p-value).

Table 1: Representative Quantitative Mass Spectrometry Data

Gene NameProtein AccessionFold Enrichment (Probe/DMSO)p-valuePotential Function
MAPK1 P2848245.21.2e-5Serine/Threonine Kinase
SRC P1293131.78.5e-5Tyrosine Kinase
HSP90AA1 P0790015.34.1e-4Chaperone, ATP-binding
EIF4E P067309.89.0e-3Translation Initiation Factor
ACTB P607091.10.85Cytoskeletal (Non-specific)

This table presents hypothetical data for illustrative purposes. Proteins with high fold-enrichment and low p-values are considered high-confidence targets.

References

  • Recent advances in activity-based probes (ABPs) and affinity-based probes (A f BPs) for profiling of enzymes. (2021). Chemical Science (RSC Publishing). DOI:10.1039/D1SC01359A. Retrieved from [Link]

  • Narayanan, A., & Jones, L. H. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society. Retrieved from [Link]

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. (2023). PMC. Retrieved from [Link]

  • Sulfonyl fluoride analogues as activity-based probes for serine proteases. (2012). PubMed. Retrieved from [Link]

  • Bioorthogonal Reactions in Activity-Based Protein Profiling. (2020). MDPI. Retrieved from [Link]

  • Proposed mechanism for the synthesis of fluorosulfonylation quinoxalin‐2(1H)‐ones and triazine. (n.d.). ResearchGate. Retrieved from [Link]

  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. (2025). MDPI. Retrieved from [Link]

  • Bioorthogonal Reactions in Activity-Based Protein Profiling. (2020). Semantic Scholar. Retrieved from [Link]

  • Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery. (2024). PMC. Retrieved from [Link]

  • Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery. (2024). PubMed. Retrieved from [Link]

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. (n.d.). PMC. Retrieved from [Link]

  • Direct mapping of ligandable tyrosines and lysines in cells with chiral sulfonyl fluoride probes. (2023). EMBL-EBI. Retrieved from [Link]

  • Exploration of the reactivity of multivalent electrophiles for affinity labeling: sulfonyl fluoride as a highly efficient and selective label. (2021). PubMed. Retrieved from [Link]

  • Bioorthogonal Reactions in Activity-Based Protein Profiling. (2025). ResearchGate. Retrieved from [Link]

  • Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. (2026). PMC. Retrieved from [Link]

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. (n.d.). Retrieved from [Link]

  • Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Proteomic and Functional Analysis of the Effects of Quinoxaline Derivatives on Entamoeba histolytica. (n.d.). Frontiers. Retrieved from [Link]

  • Alkyl Sulfonyl Fluorides as Ambiphiles in the Stereoselective, Palladium(II)-Catalyzed Cyclopropanation of Unactivated Alkenes. (n.d.). ChemRxiv. Retrieved from [Link]

  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024). RSC Publishing. Retrieved from [Link]

  • Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. (2021). MDPI. Retrieved from [Link]

Sources

Method

Application Note: Mapping Enzyme Binding Sites Using Quinoxaline-2-Sulfonyl Fluoride (QSF) via SuFEx Chemoproteomics

Target Audience: Chemical Biologists, Proteomics Researchers, and Drug Discovery Scientists Application: Activity-Based Protein Profiling (ABPP), Binding Site Elucidation, and Covalent Ligand Discovery Introduction & Mec...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Chemical Biologists, Proteomics Researchers, and Drug Discovery Scientists Application: Activity-Based Protein Profiling (ABPP), Binding Site Elucidation, and Covalent Ligand Discovery

Introduction & Mechanistic Rationale

The development of covalent probes has revolutionized target identification and the mapping of enzyme binding sites. Among reactive electrophiles, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a highly privileged modality [1]. Unlike highly reactive Michael acceptors or chloroacetamides that predominantly target solvent-exposed cysteines, sulfonyl fluorides (-SO₂F) are remarkably stable in aqueous environments. They behave as "context-dependent" electrophiles, remaining inert until they are bound in a protein's active site, where local microenvironments (e.g., hydrogen bonding networks or shifted pKa values) activate them for nucleophilic attack [2].

Quinoxaline-2-sulfonyl fluoride (QSF) (CAS: 1935239-80-7) represents a powerful bifunctional warhead for chemical biology. The quinoxaline core is a highly privileged pharmacophore known to mimic purines and selectively bind to the ATP-binding pockets of kinases, as well as the active sites of various oxidoreductases and metabolic enzymes. By appending a sulfonyl fluoride to the 2-position, QSF acts as a proximity-driven probe. Upon reversible binding to the enzyme pocket, the -SO₂F group undergoes a stereoelectronically demanding substitution, ejecting a fluoride ion and covalently sulfonlating adjacent nucleophilic residues—specifically tyrosine, lysine, serine, and histidine [3].

The Causality of QSF Design
  • Aqueous Stability: The S-F bond is highly resistant to spontaneous hydrolysis at physiological pH, minimizing background noise and off-target proteome degradation during cell lysis.

  • Residue Agnosticism: QSF expands the "ligandable proteome" beyond cysteine. It maps functional tyrosines and lysines that are critical for catalysis or allosteric regulation but are invisible to traditional iodoacetamide-based probes [1].

  • Self-Validating Displacement: Because the reaction requires precise geometric alignment, competitive pre-incubation with a known non-covalent inhibitor will abolish QSF labeling, providing an internal validation of on-target, site-specific engagement.

Experimental Workflows & Logical Relationships

To successfully map an enzyme binding site using QSF, the experimental architecture must transition from intact protein validation to high-resolution tandem mass spectrometry (LC-MS/MS).

Workflow Visualization

QSF_Mechanism QSF QSF Probe (Quinoxaline-SO2F) Complex Reversible Binding (Affinity Complex) QSF->Complex Non-covalent association Enzyme Target Enzyme (Native State) Enzyme->Complex Pocket recognition Activation Proximity Activation (Microenvironment) Complex->Activation Geometric alignment Adduct Covalent Adduct (Mapped Site) Activation->Adduct SuFEx Reaction HF HF Leaving Group Activation->HF Fluoride ejection

Caption: Mechanism of proximity-driven SuFEx labeling by QSF within an enzyme binding pocket.

Step-by-Step Methodologies

The following protocols are designed as self-validating systems. Every buffer choice and control step is engineered to prevent false positives and ensure structural integrity.

Protocol A: In Vitro Covalent Labeling and Intact Mass Verification

Purpose: To determine the stoichiometry of QSF labeling and confirm that the probe does not cause non-specific poly-sulfonylation.

Reagents & Causality:

  • Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4. Crucial Insight: Do NOT use Tris or primary amine-containing buffers. Tris will act as a competitive nucleophile, reacting with the sulfonyl fluoride and quenching the probe.

  • Enzyme: Recombinant target protein (10 µM).

  • Probe: QSF stock (10 mM in anhydrous DMSO).

Step-by-Step:

  • Preparation: Dilute the recombinant enzyme to 10 µM in HEPES buffer. Split into two 50 µL aliquots (Vehicle Control and QSF-treated).

  • Competitive Control (Optional but Recommended): If a known reversible inhibitor exists, pre-incubate a third aliquot with 100 µM of the inhibitor for 30 minutes. This ensures the labeling is restricted to the active site.

  • Labeling: Add QSF to a final concentration of 50 µM (0.5% DMSO final). Add pure DMSO to the vehicle control.

  • Incubation: Incubate at 37°C for 2 hours. Sulfonyl fluorides require higher thermal energy and time compared to maleimides due to the high activation barrier of the S-F bond.

  • Quenching & Desalting: Quench the reaction by passing the mixture through a Zeba™ Spin Desalting Column (7K MWCO) to remove unreacted QSF and released HF.

  • Intact MS Analysis: Analyze via LC-TOF-MS. Look for a mass shift corresponding to the addition of the quinoxaline-2-sulfonyl moiety minus the fluoride ion.

Protocol B: Bottom-Up LC-MS/MS for Binding Site Elucidation

Purpose: To map the exact amino acid residue modified by QSF.

  • Denaturation & Reduction: To the desalted protein from Protocol A, add urea to a final concentration of 8 M. Add 10 mM Dithiothreitol (DTT) and incubate at 37°C for 30 min.

  • Alkylation: Add 20 mM Iodoacetamide (IAA) and incubate in the dark for 30 min. Note: QSF does not typically react with cysteines, but capping them prevents disulfide shuffling during digestion.

  • Digestion: Dilute the urea concentration to < 2 M using 50 mM Ammonium Bicarbonate (pH 8.0). Add sequencing-grade Trypsin at a 1:50 (enzyme:protein) ratio. Incubate overnight at 37°C.

  • Peptide Cleanup: Acidify with 1% Formic Acid and desalt peptides using C18 StageTips.

  • LC-MS/MS Acquisition: Run on a high-resolution mass spectrometer (e.g., Orbitrap).

  • Data Search Parameters: Set a dynamic modification for the QSF adduct mass on Tyr, Lys, Ser, and His.

Chemoproteomic_Workflow Lysate 1. Native Protein/Lysate (HEPES Buffer, pH 7.4) Incubation 2. QSF Incubation (50 µM, 37°C, 2h) Lysate->Incubation Add Probe Digestion 3. Tryptic Digestion (Urea, DTT, IAA, Trypsin) Incubation->Digestion Denature & Cleave LCMS 4. LC-MS/MS Analysis (Orbitrap, HCD Fragmentation) Digestion->LCMS Desalt Peptides Mapping 5. Binding Site Mapping (Identify Modified Residue) LCMS->Mapping Bioinformatic Search

Caption: Step-by-step chemoproteomic workflow for mapping QSF-modified residues.

Quantitative Data Presentation

When analyzing the LC-MS/MS data, the bioinformatic search engine (e.g., MaxQuant, Proteome Discoverer) must be configured to recognize the specific mass shift imparted by the QSF warhead. The table below summarizes the expected quantitative parameters and reactivity profiles.

Table 1: QSF Reactivity Profile and Mass Spectrometry Parameters

Target Amino AcidNucleophilic AtomOptimal pH RangeAdduct Mass Shift (Da)*Relative SuFEx Reactivity in Pocket
Tyrosine (Tyr) Phenolic Oxygen (-OH)7.4 – 8.5+192.011High (Highly context-dependent)
Lysine (Lys) Primary Amine (-NH₂)8.0 – 9.0+192.011Moderate (Requires unprotonated state)
Serine (Ser) Hydroxyl (-OH)7.4 – 8.0+192.011High (If part of a catalytic triad)
Histidine (His) Imidazole Nitrogen6.5 – 7.5+192.011Low to Moderate

*Calculation Note: The molecular weight of neutral QSF (C₈H₅FN₂O₂S) is 212.20 Da. During the SuFEx reaction, the fluorine atom (18.99 Da) and a proton (1.01 Da) from the target residue are lost as HF (20.00 Da). The net addition to the residual amino acid mass is exactly +192.011 Da.

Expert Insights & Troubleshooting

  • False Positives from Hydrolysis: Sulfonyl fluorides can occasionally hydrolyze to sulfonic acids in the presence of strong nucleophilic buffers or extended incubation times. Ensure your MS search parameters account for potential sulfonic acid adducts (+190.00 Da) if water acts as the nucleophile in the active site prior to peptide crosslinking [2].

  • Ionization Suppression: The addition of the hydrophobic quinoxaline moiety can alter the ionization efficiency of the modified peptide. If the modified peptide is not detected, consider using alternative proteases (e.g., GluC or Chymotrypsin) to generate a different peptide map that might fly better in the mass spectrometer.

  • Validating Functional Relevance: Modification of a residue by QSF does not inherently mean the residue is catalytic. It simply means the residue is nucleophilic and proximal to the quinoxaline binding site. Site-directed mutagenesis (e.g., mutating the mapped Tyrosine to Phenylalanine) should be performed to confirm the residue's role in enzyme function[1].

References

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. Available at:[Link]

  • Zhao, Q., Ouyang, X., Wan, X., Gajiwala, K. S., Kath, J. C., Jones, L. H., Burlingame, A. L., & Taunton, J. (2013). Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. Chemistry & Biology, 20(4), 541-548. Available at:[Link]

  • Mahapatra, S., et al. (2023). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. Journal of Organic Chemistry. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Quinoxaline-2-sulfonyl fluoride (CAS: 1935239-80-7)

Welcome to the Application Support Knowledge Base. As a Senior Application Scientist, I have designed this guide to address the specific stability, storage, and reactivity profiles of Quinoxaline-2-sulfonyl fluoride . Un...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Knowledge Base. As a Senior Application Scientist, I have designed this guide to address the specific stability, storage, and reactivity profiles of Quinoxaline-2-sulfonyl fluoride .

Unlike traditional sulfonyl chlorides, sulfonyl fluorides are premier reagents for Sulfur-Fluoride Exchange (SuFEx) click chemistry. Their unique value lies in their thermodynamic stability—they are virtually inert to reduction, thermolysis, and non-catalyzed nucleophilic attack, yet they exhibit rapid, selective reactivity when properly activated[1]. Understanding the causality behind this "latent reactivity" is critical for troubleshooting experimental failures and maximizing yields.

Core Concepts: The Causality of S(VI)-F Stability

The robustness of Quinoxaline-2-sulfonyl fluoride stems from the high oxidation state of the sulfur(VI) center combined with the strong electronegativity of the fluorine atom.

  • Resistance to Reduction: The S-F bond undergoes heterolytic cleavage, making it highly resistant to reductive conditions that would typically destroy sulfonyl chlorides[1].

  • Aqueous Stability: The special nature of the fluoride-proton interaction stabilizes the leaving group in water, allowing the reagent to remain intact in aqueous environments across a wide pH range (typically pH 4–10)[1][2].

  • Latent Electrophilicity: The S(VI)-F bond is thermodynamically stable and will not react with weak nucleophiles. It requires a specific trigger—such as a strong base (DBU, BEMP), a Lewis acid (e.g., Ca(NTf2)2), or a strong nucleophile (phenolate)—to polarize the bond and unleash its electrophilicity[2][3].

SuFEx_Mechanism A Quinoxaline-2-sulfonyl fluoride (Latent) B Catalyst Activation (e.g., DBU, BEMP) A->B Addition of Catalyst C Activated S(VI) Electrophile B->C S-F Bond Polarization D Nucleophilic Attack (Phenol/Amine) C->D Nucleophile Introduction E Stable Sulfonate/ Sulfonamide Product D->E Fluoride Displacement

Mechanistic pathway of SuFEx activation for Quinoxaline-2-sulfonyl fluoride.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I recovered unreacted Quinoxaline-2-sulfonyl fluoride after stirring it with a primary amine overnight. Why didn't it react?

A: This is a classic example of the thermodynamic stability of the S(VI)-F bond. Unlike sulfonyl chlorides, sulfonyl fluorides do not spontaneously react with standard amines at room temperature[1].

  • Troubleshooting: You must activate the system. Introduce a Lewis acid catalyst such as Calcium(II) trifluoromethanesulfonimide [Ca(NTf2)2] to form an adduct with the sulfonyl oxygen/fluorine, increasing the electrophilicity of the sulfur center[3]. Alternatively, heat the reaction to 60°C if the amine is highly nucleophilic[3].

Q2: Can I store my Quinoxaline-2-sulfonyl fluoride stock solutions in aqueous buffers for biological assays?

A: Yes, but only temporarily. While sulfonyl fluorides are remarkably stable in aqueous solutions at a pH range of 6.5–7.5 at room temperature[4], prolonged exposure (weeks) will eventually lead to slow hydrolysis. For long-term storage, the compound must be kept as a freeze-dried powder[4].

Q3: My yields have dropped significantly using a bottle that has been stored in the fridge for 6 months. What happened?

A: The most likely culprit is atmospheric moisture condensation. If the cold bottle was opened before equilibrating to room temperature, water vapor condensed onto the powder. Over repeated cycles, this localized moisture drives the hydrolysis of the sulfonyl fluoride into the unreactive sulfonic acid.

  • Validation: Run a TLC (Thin Layer Chromatography) or LC-MS. If degraded, you will observe a highly polar baseline spot (the sulfonic acid) and an LC-MS mass shift corresponding to the loss of F (-19 Da) and addition of OH (+17 Da).

Quantitative Data: Stability and Storage Parameters

To ensure reproducible experimental outcomes, adhere to the empirical parameters outlined in the tables below.

Table 1: Chemical Stability Profile
ParameterConditionStability StatusMechanistic Causality
Aqueous pH pH 4.0 – 8.0Highly StableFluoride-proton interaction stabilizes the leaving group in water[1].
Aqueous pH pH > 10.0UnstableHigh concentration of hydroxide ions acts as a strong nucleophile, driving hydrolysis[2].
Redox Conditions Reductants (e.g., NaBH4)Highly StableHeterolytic cleavage nature of S-F prevents standard reductive degradation[1].
Thermal Up to 100°C (Dry)StableHigh thermodynamic stability of the S(VI) oxidation state[1][2].
Table 2: Storage Specifications
ParameterRecommendationConsequence of Deviation
Temperature 2°C to 8°C (Refrigerated)Accelerated thermal degradation over multi-year timeframes.
Atmosphere Inert gas (Argon/N2)Exposure to ambient humidity causes slow surface hydrolysis.
Light Exposure Protect from light (Amber vial)Potential photo-oxidation of the quinoxaline heterocyclic core.

Experimental Protocols

The following protocols are designed as self-validating systems to ensure reagent integrity and reaction success.

Protocol A: Reagent Preparation and Aliquoting (Storage Management)

Causality: Minimizing freeze-thaw cycles and moisture exposure preserves the S(VI)-F bond integrity for months to years.

  • Equilibration: Remove the sealed bottle of Quinoxaline-2-sulfonyl fluoride from the 2-8°C refrigerator. Do not open. Allow it to sit in a desiccator at room temperature for at least 60 minutes. (Reason: Prevents condensation of atmospheric moisture on the cold powder).

  • Inert Handling: Transfer the bottle to a glove box or a nitrogen-flushed environment.

  • Aliquoting: Weigh the powder into single-use amber glass vials (e.g., 50 mg to 100 mg per vial).

  • Sealing: Purge each vial with Argon gas, seal tightly with PTFE-lined caps, and wrap with Parafilm.

  • Storage: Store the aliquots at 2-8°C.

  • Self-Validation Step: Before using an older aliquot, dissolve 1 mg in dry acetonitrile and spot on a TLC plate (Eluent: 30% EtOAc in Hexanes). A single, crisp spot indicates high purity; a streak or baseline spot indicates hydrolysis.

Storage_Workflow Start Receipt of Reagent Aliquot Aliquot in Dry Box (Argon/N2) Start->Aliquot Prevent Moisture Store Store at 2-8°C (Desiccated) Aliquot->Store Long-term Stability Thaw Equilibrate to RT Before Opening Store->Thaw Prevent Condensation Use Execute SuFEx Reaction Thaw->Use Active Use

Optimal storage and handling workflow to maintain reagent integrity.

Protocol B: Standard SuFEx Coupling with a Phenol

Causality: Phenols are weak nucleophiles. To drive the reaction, a strong base (like DBU) is used to deprotonate the phenol, generating a highly nucleophilic phenolate that readily attacks the latent S(VI) center[2].

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, add Quinoxaline-2-sulfonyl fluoride (1.0 equiv) and the target phenol (1.1 equiv).

  • Solvent Addition: Dissolve the reagents in anhydrous Acetonitrile (0.2 M concentration) under an Argon atmosphere.

  • Activation: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 equiv) dropwise at room temperature. (Reason: DBU acts as a catalyst/base to generate the phenolate and polarize the S-F bond).

  • Reaction Monitoring (Self-Validation): Stir at room temperature. Check the reaction via TLC or LC-MS after 2 hours. The disappearance of the Quinoxaline-2-sulfonyl fluoride starting mass indicates complete conversion.

  • Quenching & Workup: Dilute the mixture with Ethyl Acetate and wash with 1M HCl (to neutralize DBU), followed by brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

References

  • Proximity-induced SuFEx increases the potency of cytosolic nucleotidase inhibitors and reveals a rare example of covalently targeted histidine RSC Publishing URL:[Link]

  • Sulfur fluoride exchange Nature Reviews Methods Primers (via PMC) URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Buffers for Quinoxaline-2-sulfonyl fluoride (QSF) Labeling

Welcome to the technical support center for Quinoxaline-2-sulfonyl fluoride (QSF) and related sulfonyl fluoride (SF) probes. This guide is designed for researchers, scientists, and drug development professionals who are...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Quinoxaline-2-sulfonyl fluoride (QSF) and related sulfonyl fluoride (SF) probes. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique reactivity of SF probes for covalent labeling of proteins. Here, we provide in-depth, field-proven insights into optimizing your reaction conditions, with a specific focus on the crucial role of the reaction buffer. Our goal is to empower you to troubleshoot effectively and achieve robust, specific, and reproducible labeling results.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the mechanism and optimal conditions for using QSF and other SF probes.

Q1: What is the chemical mechanism of QSF labeling, and which amino acids does it target?

Quinoxaline-2-sulfonyl fluoride (QSF) is an electrophilic "warhead" that covalently modifies proteins through a Sulfur(VI)-Fluoride Exchange (SuFEx) reaction.[1] The highly electronegative fluorine atom makes the sulfur atom of the sulfonyl group susceptible to nucleophilic attack by certain amino acid side chains on a protein.

While historically known as inhibitors of serine proteases, SF probes like QSF are now recognized for their ability to react with a broader range of nucleophilic residues.[2] The primary targets include:

  • Tyrosine (Tyr)

  • Lysine (Lys)

  • Serine (Ser)

  • Threonine (Thr)

  • Histidine (His)

The reactivity is context-dependent, influenced by the local protein microenvironment which can enhance the nucleophilicity of a specific residue.[3] Unlike many other covalent probes that target cysteine, SFs form stable adducts with tyrosine and lysine, making them valuable tools for targeting proteins that lack accessible cysteines.[1][4] It is noteworthy that while SFs can react with cysteine, the resulting thioester-like adduct is often unstable, making it less suitable for durable labeling.[1][4]

Q2: Why is the reaction buffer pH so critical for successful QSF labeling?

The pH of the reaction buffer is arguably the most critical parameter for optimizing QSF labeling because it directly governs the protonation state of the target amino acid side chains. The reaction mechanism requires the attacking amino acid residue to be in its deprotonated, and therefore more nucleophilic, state.

Consider the approximate pKa values of the key target residues:

Amino AcidSide Chain GroupTypical pKa
TyrosinePhenolic hydroxyl~10.5
Lysineε-amino~10.5
Serine/ThreonineAliphatic hydroxyl>13
HistidineImidazole~6.0

Data compiled from various biochemistry resources.

A labeling reaction conducted at a pH significantly below the pKa of a target residue (e.g., labeling lysine at pH 7.4) will proceed very slowly because only a small fraction of the lysine side chains will be deprotonated and available for nucleophilic attack.[5] Conversely, increasing the pH will increase the rate of reaction. However, excessively high pH can lead to probe hydrolysis and protein denaturation. Therefore, pH optimization is a balancing act between activating the target residue and maintaining probe and protein integrity. For most applications, a starting pH range of 7.5 to 8.5 is recommended for initial screening.

Q3: Which buffers should I use, and which should I avoid?

The choice of buffer species is as important as the pH. The buffer components themselves must be non-nucleophilic to avoid directly reacting with the QSF probe, which would consume the probe and reduce labeling efficiency.

Recommended Non-Nucleophilic Buffers:

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)

  • Phosphate-Buffered Saline (PBS)

  • MOPS (3-(N-morpholino)propanesulfonic acid)

  • Borate buffers

Buffers to AVOID (Nucleophilic):

  • Tris (tris(hydroxymethyl)aminomethane) - Contains primary amines.

  • Glycine - Contains a primary amine.

  • Any buffer containing primary or secondary amines or thiols (e.g., DTT, β-mercaptoethanol, unless used for specific reduction steps prior to labeling). [6]

Similarly, avoid additives like sodium azide, which is a potent nucleophile and will compete with the protein for the labeling reagent.[5]

Q4: My QSF probe is dissolved in DMSO. How much can I add to my reaction?

QSF and similar hydrophobic probes are typically dissolved in an organic co-solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). While necessary for solubility, high concentrations of organic solvents can perturb protein structure and lead to precipitation.

As a general rule, the final concentration of the organic co-solvent in the aqueous reaction buffer should be kept as low as possible, ideally below 5% (v/v) .[6] If your probe requires a higher concentration for solubility, you may need to explore alternative formulation strategies or accept that some optimization of the protein concentration will be necessary to prevent aggregation.

Troubleshooting Guide

Even with optimized conditions, challenges can arise. This section provides a systematic approach to diagnosing and solving common issues.

Problem Potential Causes Recommended Solutions & Explanations
Low or No Labeling 1. Suboptimal pH: The target residue is protonated and not sufficiently nucleophilic.Systematically screen a range of pH values (e.g., 7.0, 7.5, 8.0, 8.5, 9.0) using a non-nucleophilic buffer like HEPES or Borate. Analyze results by SDS-PAGE or mass spectrometry to find the optimal pH.[7]
2. Probe Hydrolysis: The QSF probe has degraded in the aqueous buffer before it can react with the protein.Prepare fresh QSF stock solutions. Minimize the time the probe spends in aqueous buffer before adding it to the protein. Perform stability assays by incubating the probe in buffer alone and analyzing degradation over time via HPLC or LC-MS.[8]
3. Nucleophilic Buffer/Additives: Components in the buffer (e.g., Tris, azide) are reacting with and quenching the probe.Switch to a recommended non-nucleophilic buffer like HEPES or PBS.[6][9] Ensure all additives are non-reactive.
4. Inaccessible Target Residue: The target amino acid is buried within the protein's core and not solvent-exposed.This is a fundamental challenge. If possible, use partial-denaturing conditions (e.g., low concentrations of urea) to increase protein flexibility, though this may compromise biological relevance. Alternatively, redesign the probe to target a different, more accessible site.
High Background / Non-Specific Labeling 1. Probe Concentration Too High: Excess probe is reacting with less-reactive, secondary sites.Titrate the QSF concentration. Start with a 5-10 fold molar excess over the protein and decrease it systematically. The goal is to find a concentration that saturates the target site with minimal off-target labeling.
2. Incubation Time Too Long: Extended reaction times allow the probe to react with less favorable sites.Perform a time-course experiment (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr) to determine the minimum time required for sufficient on-target labeling. Quench the reaction at each time point for analysis.[3]
3. Reaction Temperature Too High: Increased thermal energy can overcome the activation barriers for less favorable reactions.Conduct the labeling reaction at a lower temperature (e.g., 4°C or room temperature) instead of 37°C.
Protein Precipitation During Labeling 1. High Organic Solvent Concentration: The addition of the probe stock (in DMSO/DMF) destabilizes the protein.Keep the final co-solvent concentration below 5% (v/v). If necessary, prepare a more concentrated protein stock so a smaller volume of probe stock is needed.[6]
2. Over-labeling: Extensive covalent modification alters the protein's surface properties, leading to aggregation.This is often linked to high probe concentration or long incubation times. Reduce these parameters as described above. Analyze the extent of labeling by mass spectrometry to correlate modification levels with precipitation.

Experimental Protocols & Workflows

Protocol 1: General Workflow for QSF Labeling

This protocol provides a starting point for labeling a purified protein with QSF.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 1. Prepare Protein (10 µM in HEPES, pH 8.0) r1 3. Initiate Reaction (Add QSF to 100 µM final) p1->r1 p2 2. Prepare QSF Stock (10 mM in DMSO) p2->r1 r2 4. Incubate (1 hour at 25°C) r1->r2 r3 5. Quench Reaction (Add excess nucleophile, e.g., 10 mM DTT) r2->r3 a1 6. Remove Excess Probe (Desalting column / Dialysis) r3->a1 a2 7. Analyze Labeling (SDS-PAGE, LC-MS) a1->a2

Caption: General workflow for protein labeling with QSF.

Methodology:

  • Protein Preparation: Dialyze the purified protein into a suitable non-nucleophilic buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 8.0). Adjust the protein concentration (e.g., to 1-10 mg/mL).

  • Probe Preparation: Prepare a fresh stock solution of QSF (e.g., 10-50 mM) in anhydrous DMSO.

  • Reaction Initiation: Add the required volume of the QSF stock solution to the protein solution to achieve the desired final molar excess (e.g., 10-fold excess). Ensure the final DMSO concentration is <5%. Mix gently but thoroughly.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1 hour).

  • Quenching: Stop the reaction by adding a quenching reagent that contains a highly reactive nucleophile to consume any remaining QSF. A final concentration of 10-20 mM DTT or β-mercaptoethanol is effective.

  • Cleanup: Remove the unreacted probe and quenching reagent using a desalting column (e.g., Zeba™ Spin) or dialysis.

  • Analysis: Confirm covalent labeling using methods such as SDS-PAGE (observing a mass shift), intact protein mass spectrometry, or peptide mapping mass spectrometry to identify the specific site(s) of modification.[10][11]

Protocol 2: Buffer pH Optimization Screen

This protocol is designed to identify the optimal pH for your specific protein-QSF reaction.

G cluster_ph Parallel Reactions start Prepare Protein Stock & QSF Stock ph70 Reaction at pH 7.0 start->ph70 ph75 Reaction at pH 7.5 start->ph75 ph80 Reaction at pH 8.0 start->ph80 ph85 Reaction at pH 8.5 start->ph85 ph90 Reaction at pH 9.0 start->ph90 quench Quench all reactions (e.g., after 1 hour) ph70->quench ph75->quench ph80->quench ph85->quench ph90->quench analyze Analyze all samples (e.g., by LC-MS) quench->analyze

Caption: Workflow for pH optimization screen.

Methodology:

  • Prepare Buffers: Prepare a series of identical, non-nucleophilic buffers (e.g., 50 mM HEPES, 150 mM NaCl) and adjust the pH of each to cover a range (e.g., 7.0, 7.5, 8.0, 8.5, 9.0).

  • Aliquot Protein: Dispense equal aliquots of your stock protein into separate reaction tubes.

  • Buffer Exchange: Add the appropriate pH buffer to each tube to dilute the protein to the final desired concentration.

  • Initiate Reactions: Add an identical amount of QSF probe (from a single DMSO stock) to each tube to start the reactions simultaneously.

  • Incubate and Quench: Incubate all reactions for a fixed time (e.g., 1 hour) under identical temperature conditions. Quench all reactions at the same time.

  • Analyze: Process all samples identically (e.g., desalting) and analyze the extent of labeling by intact protein LC-MS. The optimal pH will be the one that gives the highest percentage of labeled protein with the lowest amount of off-target or multiple modifications.

By methodically addressing the variables of pH, buffer composition, time, and concentration, you can establish a robust and reproducible protocol for using Quinoxaline-2-sulfonyl fluoride probes in your research.

References

  • Mukherjee, H., et al. (2017, November 22). A study of the reactivity of S(VI)-F containing warheads with nucleophilic amino-acid side chains under physiological conditions. PubMed. [Link]

  • Razgulin, A., et al. (2023). Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. Stanford Medicine. [Link]

  • Zhang, T., et al. (2024, September 24). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. [Link]

  • Narayanan, A., & Jones, L. H. (2015, March 16). Sulfonyl fluorides as privileged warheads in chemical biology. SciSpace. [Link]

  • Molecular Devices. (n.d.). Optimizing the labeling of proteins. [Link]

  • Ambrogi, M., et al. (2021). Size-Dependent Target Engagement of Covalent Probes. PMC. [Link]

  • Lathwal, S., et al. (2010). Investigation of non-nucleophilic additives for reduction of morphological anomalies in protein arrays. PMC. [Link]

  • Narayanan, A., & Jones, L. H. (2015, March 16). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing. [Link]

  • Foley, C. A. A., et al. (2022). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. PMC. [Link]

  • Lanning, B. R., et al. (2017). Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. PMC. [Link]

  • Yamada, S., et al. (2021, June 02). Exploration of the reactivity of multivalent electrophiles for affinity labeling: sulfonyl fluoride as a highly efficient and selective label. PubMed. [Link]

  • van der Hoorn, R. A. L., et al. (2013, April 18). Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. PubMed. [Link]

  • Arlington Scientific. (n.d.). Non-Mammalian Blocking Buffers. [Link]

Sources

Troubleshooting

Minimizing off-target effects of "Quinoxaline-2-sulfonyl fluoride"

Welcome to the Targeted Covalent Inhibitor (TCI) Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the complex challenges researchers face when deploying heteroaryl sulf...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Targeted Covalent Inhibitor (TCI) Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the complex challenges researchers face when deploying heteroaryl sulfonyl fluorides—specifically quinoxaline-2-sulfonyl fluoride probes—in chemical biology and drug discovery.

Unlike traditional acrylamides that strictly target highly nucleophilic cysteines, sulfonyl fluorides are Sulfur(VI) Fluoride Exchange (SuFEx) reagents. They can covalently modify tyrosine, lysine, serine, and histidine residues [1]. While this expands the "druggable" proteome, it inherently introduces the risk of off-target promiscuity. This guide provides the mechanistic causality and field-proven protocols needed to troubleshoot background labeling and optimize your covalent probes.

The Causality of SuFEx Proximity-Driven Ligation

To minimize off-target effects, one must first understand the thermodynamic and kinetic drivers of the SuFEx reaction. Covalent labeling is a two-step process: initial reversible binding ( KI​ ) followed by irreversible covalent bond formation ( kinact​ ).

The quinoxaline-2-sulfonyl fluoride warhead is relatively stable in aqueous conditions. It exhibits "dormant" electrophilicity that is only awakened by a specific protein microenvironment [2]. For the reaction to occur, the target protein must provide a basic residue (to lower the pKa​ of the attacking nucleophile) or a hydrogen-bond network (to stabilize the fluoride leaving group). Off-target labeling occurs when the intrinsic reactivity of the warhead is too high, or the probe concentration exceeds the KI​ threshold, driving collision-based non-specific reactions.

SuFEx_Mechanism Probe Quinoxaline-2-Sulfonyl Fluoride Probe Target Target Protein (High Affinity) Probe->Target High Affinity (KI) OffTarget Off-Target Protein (Low Affinity) Probe->OffTarget Low Affinity Hydrolysis Aqueous Hydrolysis (Clearance) Probe->Hydrolysis Unbound Probe RevComplex Reversible Complex (High Local Concentration) Target->RevComplex WeakComplex Transient Complex (Low Local Concentration) OffTarget->WeakComplex MicroEnv Microenvironment Activation (Basic Residues lower pKa) RevComplex->MicroEnv Proximity WeakComplex->Hydrolysis No Activation CovAdduct Stable Covalent Adduct (Specific Labeling) MicroEnv->CovAdduct kinact (SuFEx)

Fig 1. SuFEx proximity-driven ligation mechanism vs. off-target clearance.

Troubleshooting & FAQs

Q1: I am observing extensive background labeling in my whole-proteome lysates when using my quinoxaline-2-sulfonyl fluoride probe. How do I reduce this? A: High background labeling is a symptom of an imbalance between your non-covalent affinity ( KI​ ) and the warhead's intrinsic reactivity. The quinoxaline ring is an electron-withdrawing heteroaryl system, which can increase the electrophilicity of the sulfur center compared to a simple phenyl ring[3].

  • Actionable Step: Perform a dose-response titration. If you are dosing above 10 μ M, you are likely forcing non-specific, collision-based SuFEx reactions. Lower the probe concentration to the 100 nM - 1 μ M range. If target engagement drops significantly at these concentrations, your non-covalent scaffold lacks sufficient shape complementarity. You must optimize the reversible binding affinity before relying on the covalent trap.

Q2: My probe hydrolyzes in assay buffer before it can engage the target in live cells. Is the quinoxaline scaffold to blame? A: Heteroaryl sulfonyl fluorides generally exhibit superior hydrolytic stability compared to alkyl sulfonyl fluorides, but their half-lives are highly sensitive to steric hindrance and local electronics [1].

  • Actionable Step: Introduce a steric shield. Adding a methyl or methoxy group to the quinoxaline ring ortho to the sulfonyl fluoride can significantly decrease the rate of aqueous hydrolysis by physically blocking water attack, extending the half-life from hours to days without compromising proximity-driven SuFEx reactivity.

Q3: How do I definitively confirm which residue (Tyr, Lys, or Ser) my quinoxaline-2-sulfonyl fluoride is labeling? A: Sulfonyl fluorides form stable sulfonate esters with Tyrosine and sulfonamides with Lysine/Histidine. Because these adducts are chemically distinct, their stability under mass spectrometry (MS) collision-induced dissociation (CID) varies.

  • Actionable Step: Do not rely solely on intact protein mass. You must perform bottom-up LC-MS/MS peptide mapping. The addition of the quinoxaline-2-sulfonyl moiety will result in a specific mass shift (e.g., +192 Da, depending on the exact derivative). Tyrosine-sulfonate adducts are generally highly stable under standard tryptic digest conditions (pH 8.0), whereas some histidine adducts may be labile.

Quantitative Warhead Profiling

To make informed decisions during ligand design, it is critical to compare the quinoxaline-2-sulfonyl fluoride against other SuFEx warheads. The table below summarizes the causality between warhead structure, stability, and off-target risk.

Warhead TypeIntrinsic ElectrophilicityAqueous Half-Life (pH 7.4)Primary Target ResiduesOff-Target Risk Profile
Alkyl Sulfonyl Fluoride Very High< 1 hourSer, Thr, Lys, Tyr, HisVery High (High collision-based reactivity)
Phenyl Sulfonyl Fluoride Moderate~ 10-20 hoursTyr, Lys, HisModerate (Standard baseline)
Quinoxaline-2-Sulfonyl Fluoride Tunable (Heteroaryl)> 24 hoursTyr, Lys (Context-dependent)Low-Moderate (Requires microenvironment activation)
Aryl Fluorosulfate Low> 50 hoursTyr, LysLow (Highly dormant)

Self-Validating Protocol: Activity-Based Protein Profiling (ABPP)

To empirically quantify and minimize off-target effects, you must map the proteome-wide reactivity of your probe. This step-by-step ABPP methodology utilizes an alkyne-tagged quinoxaline-2-sulfonyl fluoride probe to isolate and identify off-targets [4].

Phase 1: In Situ Proteome Labeling

  • Cell Culture: Grow target cells (e.g., HEK293T or specific cancer lines) to 80% confluency.

  • Probe Incubation: Treat live cells with the alkyne-tagged quinoxaline-2-sulfonyl fluoride probe at varying concentrations (0.1 μ M, 1.0 μ M, 10 μ M) for 2 hours. Self-Validation Check: Include a vehicle (DMSO) control and a competitive control (pre-treatment with a 10x excess of non-alkyne tagged parent ligand) to validate specific vs. non-specific binding.

  • Lysis: Wash cells with cold PBS and lyse using a mild detergent buffer (1% NP-40, 50 mM Tris pH 7.4, 150 mM NaCl) supplemented with protease inhibitors.

Phase 2: CuAAC Click Chemistry & Enrichment 4. Click Reaction: To 1 mg of lysate, add 100 μ M Biotin-Azide, 1 mM TCEP, 100 μ M TBTA ligand, and 1 mM CuSO4​ . Vortex gently and incubate in the dark at room temperature for 1 hour. 5. Protein Precipitation: Precipitate proteins using cold methanol/chloroform/water to remove unreacted click reagents. Centrifuge at 14,000 x g to form a protein pellet. 6. Streptavidin Pulldown: Resuspend the pellet in 1% SDS, dilute to 0.2% SDS with PBS, and incubate with Streptavidin-agarose beads for 2 hours. Wash beads sequentially with 1% SDS, 4 M urea, and PBS to remove non-covalently bound proteins.

Phase 3: On-Bead Digestion & LC-MS/MS 7. Digestion: Reduce bead-bound proteins with 10 mM DTT (65°C, 15 min), alkylate with 20 mM iodoacetamide (dark, 30 min), and digest overnight with sequencing-grade Trypsin at 37°C. 8. Analysis: Elute the peptides and analyze via high-resolution LC-MS/MS. Compare the competitive control against the probe-treated samples to identify specific off-target proteins.

ABPP_Workflow CellLysis 1. Live Cell Probe Incubation Lysis 2. Lysis & Proteome Extraction CellLysis->Lysis ClickChem 3. CuAAC Click Chemistry (Biotin-Azide) Lysis->ClickChem Enrichment 4. Streptavidin Enrichment ClickChem->Enrichment Digestion 5. On-Bead Tryptic Digestion Enrichment->Digestion LCMS 6. LC-MS/MS Off-Target Profiling Digestion->LCMS

Fig 2. ABPP workflow for quantifying SuFEx probe off-target engagement.

References

  • Doherty, A. E., et al. "Next Generation Sulfonyl Fluoride Electrophiles Expand the Scope of Covalent Drug Discovery." ChemRxiv, 2026.[Link]

  • Jones, L. H. "Advances in sulfonyl exchange chemical biology: expanding druggable target space." Chemical Science, vol. 16, 2025, pp. 10119-10140.[Link]

  • Khanal, B., et al. "Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones." Asian Journal of Organic Chemistry, vol. 14, no. 9, 2025, e00474.[Link]

  • Zhao, Q., et al. "Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome." Journal of the American Chemical Society, vol. 145, no. 4, 2023, pp. 2423-2433.[Link]

Optimization

Technical Support Center: Interpreting Mass Spectrometry Data of Quinoxaline-2-Sulfonyl Fluoride (QS-F) Labeled Peptides

Welcome to the QS-F Chemoproteomics Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize your mass spectrometry (MS) workflows when using Quinoxaline-2-Sulfo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the QS-F Chemoproteomics Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize your mass spectrometry (MS) workflows when using Quinoxaline-2-Sulfonyl Fluoride (QS-F).

QS-F is a highly reactive, proximity-driven Sulfur(VI) Fluoride Exchange (SuFEx) probe. Because sulfonyl fluorides can covalently label a diverse array of nucleophilic residues—primarily Tyrosine, Lysine, Serine, Threonine, and Histidine[1]—interpreting the resulting MS data requires precise analytical parameters and a deep understanding of gas-phase fragmentation mechanics.

PART 1: Core Concepts & Data Analysis Parameters

To successfully identify QS-F labeled peptides in your search engine (e.g., MaxQuant, Proteome Discoverer, MSFragger), you must configure your modification parameters accurately. The table below summarizes the critical quantitative data required for your search algorithms.

ParameterValue / Description
Probe Formula C₈H₅FN₂O₂S
Reactive Warhead Sulfonyl Fluoride (-SO₂F)
Target Amino Acids Tyrosine (Y), Lysine (K), Serine (S), Histidine (H), Threonine (T)[2]
Net Formula Added C₈H₄N₂O₂S (Probe mass minus HF, minus peptide proton)
Exact Mass Shift (ΔM) +191.9993 Da
Diagnostic Neutral Loss -63.9619 Da (Loss of SO₂)[3]
Diagnostic Reporter Ion m/z 129.0453 (Quinoxalinyl cation, [C₈H₅N₂]⁺)
PART 2: Experimental Protocols

A successful MS analysis begins at the bench. Every protocol must be a self-validating system to ensure that the absence of a signal is due to biology, not a sample preparation failure.

Step-by-Step Methodology: Self-Validating QS-F Labeling & MS Workflow

Phase 1: SuFEx Labeling Causality: SuFEx chemistry relies on the stabilization of the sulfonyl fluoride warhead until it is triggered by a proximal nucleophile. Using amine-free buffers is critical to prevent off-target quenching of the probe[2].

  • Buffer Exchange: Exchange your protein lysate into an amine-free buffer (e.g., 50 mM HEPES or PBS, pH 8.0–8.5). Do not use Tris or Glycine.

  • Probe Addition: Add QS-F to a final concentration of 10–100 µM (keep DMSO ≤ 2% v/v to prevent protein precipitation).

  • Incubation: Incubate at room temperature for 1–2 hours with gentle agitation.

  • Quenching: Quench the unreacted probe by adding 10 mM hydroxylamine or by immediately performing a rapid desalting step (e.g., Zeba spin columns).

Phase 2: Digestion & LC-MS/MS

  • Denaturation & Alkylation: Denature with 8M Urea, reduce with 5 mM TCEP (30 min, RT), and alkylate with 10 mM Iodoacetamide (30 min, dark).

  • Digestion: Dilute Urea to < 2M and digest with Trypsin/Lys-C mix (1:50 enzyme:protein ratio) overnight at 37°C.

  • Desalting: Acidify to 1% TFA and desalt peptides using C18 StageTips.

  • Data Acquisition: Inject onto a High-Resolution Mass Spectrometer (e.g., Orbitrap). Set MS1 resolution to ≥60,000. For MS2, utilize a dual-fragmentation strategy if possible (see Troubleshooting below).

PART 3: Workflow Visualization

G cluster_MS Data Acquisition & Analysis Sample 1. Protein/Peptide Sample Preparation Labeling 2. SuFEx Labeling with QS-F (HEPES pH 8.0, No Amines) Sample->Labeling Digestion 3. Proteolytic Digestion (Trypsin/Lys-C) Labeling->Digestion LCMS 4. LC-MS/MS Analysis (High-Res Orbitrap/Q-TOF) Digestion->LCMS MS1 MS1: Intact Mass Shift ΔM = +191.9993 Da LCMS->MS1 MS2 MS2: Fragmentation ETD (Preserves Label) or HCD (Neutral Loss SO2) MS1->MS2 Data Database Search Dynamic Mod: C8H4N2O2S on Y, K, S, T, H MS2->Data

Caption: End-to-end workflow for QS-F SuFEx labeling, MS acquisition, and diagnostic data analysis.

PART 4: Frequently Asked Questions (FAQs)

Q: Which amino acids should I set as dynamic modifications in my search engine? A: Set the +191.9993 Da shift as a dynamic modification on Tyrosine (Y) and Lysine (K) as primary targets. If you are investigating active sites or highly reactive pockets, include Serine (S), Threonine (T), and Histidine (H)[1][2]. Limit the maximum number of modifications per peptide to 2 to prevent combinatorial explosion during the database search.

Q: Why is ETD recommended over HCD/CID for MS2 fragmentation? A: Sulfonamide and sulfonate ester bonds are highly labile under collisional activation (HCD/CID). The energy required to break the peptide backbone often breaks the probe-peptide bond first. Electron Transfer Dissociation (ETD) uses radical-driven cleavage of the backbone (forming c and z ions) while leaving labile covalent side-chain modifications intact, allowing for precise site localization.

PART 5: Troubleshooting Guide
Issue 1: Low or Zero Labeling Efficiency Detected in MS1

Symptom: You observe excellent peptide sequence coverage, but no +191.9993 Da mass shifts are detected. Causality: Sulfonyl fluorides are electrophiles. If your reaction buffer contains primary amines (e.g., Tris, Glycine) or if reducing agents (like DTT or BME) were added prior to labeling, they will act as competing nucleophiles and completely quench the QS-F probe[2]. Furthermore, SuFEx labeling is pH-dependent; at acidic pH, target amines are protonated and non-nucleophilic. Solution:

  • Strictly use amine-free buffers (HEPES, PBS, or MOPS) at pH 8.0–8.5.

  • Ensure the probe is added before any reducing agents are introduced to the lysate.

Issue 2: Accurate MS1 Mass, but Unlocalized Modification in MS2

Symptom: The precursor ion exhibits the correct +191.9993 Da mass shift, but the MS2 spectrum shows an unmodified peptide backbone, making it impossible to localize the exact amino acid that was labeled. Causality: This is a classic hallmark of sulfonylated peptides. Under HCD or CID, the covalent bond between the peptide and the sulfonyl group cleaves prematurely. This results in the neutral loss of the entire label (-191.9993 Da) or the diagnostic neutral loss of SO₂ (-63.9619 Da)[1][3]. Solution:

  • Enable Neutral Loss Searching: Configure your search engine to account for the neutral loss of SO₂ (-63.96 Da) from the precursor ion.

  • Filter by Reporter Ions: Look for the quinoxalinyl cation reporter ion at m/z 129.0453 in the low-mass region of your HCD spectra. Its presence validates that the precursor was indeed QS-F labeled.

  • Switch Fragmentation Modes: If available, re-run the sample using ETD or EThcD to preserve the modification on the side chain.

Issue 3: Unexpected Mass Shifts or "Smearing" of Signal

Symptom: You detect mass shifts of +383.9986 Da on a single peptide, or a high degree of unassigned spectra. Causality: A +383.9986 Da shift indicates double labeling (2 x 191.9993 Da). Because QS-F is highly reactive, using too high of a probe concentration or incubating for too long can force off-target labeling on secondary nucleophiles (e.g., surface-exposed serines)[2]. Solution: Perform a concentration titration of the QS-F probe (e.g., 1 µM, 10 µM, 50 µM) and reduce the incubation time to 30 minutes to ensure only the most reactive, biologically relevant pockets are labeled.

References
  • Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. ACS Chemical Biology (2018).[Link]

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. MDPI Molecules (2023).[Link]

  • CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Journal of the American Society for Mass Spectrometry (2021).[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Quinoxaline-2-sulfonyl Fluoride Hydrolysis

Welcome to the Technical Support Center for Sulfur(VI) Fluoride Exchange (SuFEx) applications. This guide is specifically engineered for researchers and drug development professionals working with Quinoxaline-2-sulfonyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Sulfur(VI) Fluoride Exchange (SuFEx) applications. This guide is specifically engineered for researchers and drug development professionals working with Quinoxaline-2-sulfonyl fluoride —a highly connective, heteroaromatic SuFEx hub.

While sulfonyl fluorides are celebrated for their "click chemistry" stability, the strongly electron-withdrawing nature of the quinoxaline ring introduces unique reactivity dynamics. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to prevent unwanted hydrolysis and maximize your coupling yields.

The Stability Paradox of Heteroaryl Sulfonyl Fluorides

Sulfur(VI) fluorides are fundamentally different from their chloride counterparts. The homolytic bond dissociation energy of the S–F bond (~90.5 kcal/mol) is significantly higher than that of the S–Cl bond (~46 kcal/mol)[1]. Because fluorine is highly electronegative, cleavage of the sulfonyl fluoride bond is entirely heterolytic, making it highly resistant to reduction and thermal decomposition[1][2].

However, Quinoxaline-2-sulfonyl fluoride presents a specific challenge. The electron-deficient pyrazine ring within the quinoxaline core heavily withdraws electron density from the sulfur center. While this makes it an exceptionally fast-reacting electrophile for SuFEx coupling with amines and phenols[3], it also lowers the activation energy for nucleophilic attack by hydroxide ions ( OH− ) in aqueous media, leading to premature hydrolysis into quinoxaline-2-sulfonic acid.

Mechanism Substrate Quinoxaline-2-sulfonyl Fluoride (Ar-SO2F) Target Target Nucleophile (R-OH / R-NH2) Substrate->Target Catalyst (e.g., DBU) Water Aqueous Base / OH- (pH > 8.5) Substrate->Water Competing Nucleophile SuFEx SuFEx Product (Stable Sulfonate/Sulfonamide) Target->SuFEx Desired Pathway Hydrolysis Hydrolysis Product (Ar-SO3H + F-) Water->Hydrolysis Degradation Pathway

Fig 1: Competing pathways of Quinoxaline-2-sulfonyl fluoride in basic environments.

Troubleshooting & FAQs

Q1: My Quinoxaline-2-sulfonyl fluoride is completely hydrolyzing in aqueous biological buffers. How do I achieve chemoselective coupling?

Causality & Solution: In traditional click chemistry, researchers often use basic buffers (pH 9+) to ensure amines are deprotonated. However, at pH > 8.5, the concentration of hydroxide ions outcompetes your target nucleophile.

  • The Fix: Lower the buffer pH to 7.4–8.0. Sulfonyl fluorides possess a unique "fluoride-proton interaction" where stabilization of the fluoride ion in water allows chemistry to proceed in milder aqueous environments[2]. For tyrosine or lysine coupling in peptides, rely on the mild electrophilicity of the S-F bond rather than forcing the reaction with strong bases[4]. If a catalyst is needed, use a biphasic system or a specialized SuFEx catalyst like Ca(NTf2​)2​ which coordinates the fluoride leaving group without raising the bulk pH.

Q2: I am synthesizing Quinoxaline-2-sulfonyl fluoride from a thiol precursor, but I only isolate the sulfonic acid. What is going wrong?

Causality & Solution: The standard oxidative chlorination of heteroaromatic thiols using aqueous sodium hypochlorite (NaOCl) generates a sulfonyl chloride intermediate. If standard potassium fluoride (KF) is used for the halogen exchange, the water present in the biphasic mixture hydrolyzes the highly reactive quinoxaline-2-sulfonyl chloride before the F-Cl exchange can occur[5].

  • The Fix: Switch your fluoride source to Potassium bifluoride ( KHF2​ ) . The bifluoride ion forms a symmetric [F−H−F]− structure (a 4-electron-3-center bond). This hydrogen-bonded network stabilizes the fluoride ion at the water/organic interface, drastically increasing its nucleophilicity for the F-Cl exchange while simultaneously suppressing backward nucleophilic attack by water[1][5].

Q3: How should I store stock solutions to prevent degradation over time?

Causality & Solution: While bulk sulfonyl fluorides are stable to ambient moisture, stock solutions in standard borosilicate glass vials can degrade. Glass surfaces can leach trace alkali metals into polar solvents (like DMSO or DMF), which catalytically initiate hydrolysis over weeks of storage.

  • The Fix: Always store Quinoxaline-2-sulfonyl fluoride as a lyophilized powder in a desiccator at -20°C. When preparing stock solutions, use anhydrous Acetonitrile ( CH3​CN ) instead of DMSO, and store the solution in PTFE (Teflon) vials to eliminate alkali leaching.

Quantitative Data: Stability Profiling

The following table summarizes the hydrolysis half-life ( t1/2​ ) of electron-deficient heteroaryl sulfonyl fluorides (using quinoxaline/pyrazine models) across various experimental conditions. Use this to design your reaction windows.

Experimental ConditionSolvent SystemTemp (°C)Additive / CatalystEstimated t1/2​ (Stability)
Acidic Buffer (pH 4.0) 10% MeCN / 90% Water40°CNone> 24 hours (Highly Stable)
Physiological (pH 7.4) 10% DMSO / 90% PBS37°CNone~18 hours (Stable)
Mild Basic (pH 8.5) 50% THF / 50% Water25°C Et3​N (1.0 eq)~4 hours (Moderate)
Strong Basic (pH 10.0) 50% MeCN / 50% Water25°CNaOH (0.1 M)< 5 minutes (Rapid Hydrolysis)
SuFEx Catalytic Anhydrous CH3​CN 25°CDBU (0.2 eq)> 48 hours (Stable until nucleophile added)

Note: Data synthesized from hydrolytic stability evaluations of heteroaryl sulfonyl fluorides and STEMtide analogs under varying pH and temperature conditions[4].

Validated Experimental Protocols

To ensure a self-validating system, the following protocol incorporates built-in quality control checks to verify that SuFEx coupling has outpaced hydrolysis.

Protocol: Chemoselective SuFEx Coupling in Aqueous Media

Objective: Couple Quinoxaline-2-sulfonyl fluoride to a target amine/phenol while suppressing aqueous hydrolysis.

Step 1: Preparation of Reagents

  • Prepare a 100 mM stock solution of Quinoxaline-2-sulfonyl fluoride in anhydrous Acetonitrile ( CH3​CN ) using a PTFE vial.

  • Dissolve the target nucleophile (e.g., peptide or small molecule amine) in 0.1 M Phosphate Buffer. Critically adjust the pH to exactly 7.8 using 0.1 M HCl or NaOH.

Step 2: Reaction Initiation 3. Add the Quinoxaline-2-sulfonyl fluoride stock solution to the aqueous buffer dropwise under vigorous stirring. Maintain a final solvent ratio of 20% CH3​CN : 80% Buffer. 4. (Optional but recommended): Add 10 mol% of Ca(NTf2​)2​ as a fluorophilic Lewis acid to activate the S-F bond without increasing pH.

Step 3: Self-Validation & Monitoring 5. At t=15 min , pull a 10 µL aliquot and quench in 90 µL of 1% Formic Acid in Acetonitrile. 6. Analyze via LC-MS.

  • Success Indicator: Mass peak corresponding to [Mnucleophile​+192(Quinoxaline−SO2​)]+ .
  • Hydrolysis Indicator: Emergence of a peak at m/z≈211 (Quinoxaline-2-sulfonic acid).

Step 4: Quench and Isolation 7. Once the target nucleophile is consumed (typically 1-2 hours), quench the reaction by diluting with 0.1 M Citric Acid (lowering pH to ~4) to immediately halt any background hydrolysis. 8. Extract the SuFEx product using Ethyl Acetate ( 3×10 mL ). The unreacted sulfonic acid byproduct (if any) will remain in the aqueous layer.

Workflow Step1 1. Stock Preparation (Anhydrous MeCN, PTFE vials) Step2 2. Buffer Setup (pH 7.4 - 7.8 max, 0.1M PBS) Step1->Step2 Step3 3. SuFEx Reaction (Add Ar-SO2F, optional Ca(NTf2)2) Step2->Step3 Step4 4. Quench & Extract (Dilute acid quench, EtOAc extraction) Step3->Step4

Fig 2: Optimized workflow for aqueous SuFEx coupling to prevent reagent hydrolysis.

References

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry Chinese Chemical Society (ccspublishing.org.cn)[Link]

  • Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media National Institutes of Health (PMC) [Link]

  • Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones National Institutes of Health (PMC) [Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced Covalent Warheads: A Comparative Guide to Quinoxaline-2-Sulfonyl Fluoride and PMSF Reactivity

Target Audience: Researchers, Chemical Biologists, and Drug Development Professionals Content Focus: Mechanistic causality, reactivity profiling, and validated experimental methodologies. Executive Summary The landscape...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Chemical Biologists, and Drug Development Professionals Content Focus: Mechanistic causality, reactivity profiling, and validated experimental methodologies.

Executive Summary

The landscape of covalent modifiers has evolved significantly from broad-spectrum biochemical preservatives to precision-engineered warheads for drug discovery. This guide provides an objective, data-driven comparison between Phenylmethylsulfonyl fluoride (PMSF) —a legacy, broad-spectrum serine protease inhibitor—and Quinoxaline-2-sulfonyl fluoride (QSF) , a modern, highly tunable Sulfur(IV) Fluoride Exchange (SuFEx) reagent. While both molecules rely on the electrophilic nature of the sulfonyl fluoride group, their distinct structural scaffolds dictate radically different aqueous stabilities, target specificities, and experimental applications [3].

Mechanistic Profiling & Chemical Causality

To understand the divergent applications of these two reagents, we must analyze the chemical causality driven by their molecular scaffolds.

PMSF: The Benzylic "Serine Trap"

PMSF is a classic covalent inhibitor discovered in the 1960s [1]. It reacts with the hyperactive active-site serine residues of proteases (e.g., chymotrypsin, trypsin) to form an irreversible sulfonyl-enzyme complex [2].

  • The Causality of Instability: PMSF is an aliphatic/benzylic sulfonyl fluoride. The methylene bridge between the phenyl ring and the sulfonyl group prevents direct resonance stabilization of the sulfur center. Consequently, PMSF is highly susceptible to nucleophilic attack by water, resulting in rapid hydrolysis (half-life of ~55 minutes at pH 7.5, 25°C) [2, 3].

Quinoxaline-2-Sulfonyl Fluoride: The Precision SuFEx Hub

Quinoxaline-2-sulfonyl fluoride represents a newer class of "privileged warheads" utilized in SuFEx click chemistry and targeted covalent inhibition (TCI) [4].

  • The Causality of Controlled Reactivity: QSF is a heteroaryl sulfonyl fluoride. The electron-deficient quinoxaline ring enhances the electrophilicity of the sulfur atom toward specific hyper-nucleophiles (like deprotonated phenols or amines under basic catalysis) while simultaneously providing immense thermodynamic stability against spontaneous aqueous hydrolysis [3, 4]. This allows QSF to circulate in aqueous biological systems without degrading, reacting only when it encounters a perfectly complementary protein microenvironment or a specific SuFEx catalyst [4].

Reactivity PMSF PMSF (Benzylic Sulfonyl Fluoride) H2O Aqueous Buffer (pH 7.5, 25°C) PMSF->H2O Rapid Hydrolysis (t1/2 ~55 min) Target Active Site Serine (Proteases) PMSF->Target Broad-Spectrum Sulfonylation QSF Quinoxaline-2-Sulfonyl Fluoride (Heteroaryl SuFEx Warhead) QSF->H2O Highly Stable (No Spontaneous Hydrolysis) Nucleophile Phenols / Amines (SuFEx Conditions) QSF->Nucleophile Modular Click Functionalization (>85% Yield)

Caption: Divergent reactivity pathways of PMSF and QSF in aqueous and nucleophilic environments.

Comparative Reactivity Data

The following table summarizes the quantitative and qualitative performance metrics of both reagents to aid in experimental design.

ParameterPMSF (Phenylmethylsulfonyl fluoride)Quinoxaline-2-sulfonyl fluoride (QSF)
Chemical Class Benzylic Sulfonyl FluorideHeteroaryl Sulfonyl Fluoride
Molecular Weight 174.19 g/mol 212.20 g/mol
Primary Application Bulk cell lysate preservation [2]SuFEx click chemistry, TCI drug design [4]
Aqueous Half-Life (pH 7.5) ~55 minutes [2]Highly stable (Days to weeks)
Target Residues Serine (hyperactive), some Cysteine [1]Phenols, Primary/Secondary Amines, Tyrosine [4]
Solvent Requirement Isopropanol, EtOH, or anhydrous DMSO [2]DMF, DMSO, or aqueous buffers (for assays)
Selectivity Low (Broad-spectrum hydrolase inhibitor) [3]High (Context-dependent / Catalyst-driven) [4]

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls to verify the success of the chemical reaction.

Protocol A: Preparation of Cell Lysates using PMSF

Objective: Prevent proteolytic degradation during protein extraction. Causality Note: Because PMSF hydrolyzes rapidly, it must be added immediately prior to cell disruption.

  • Stock Preparation: Dissolve PMSF in 100% anhydrous isopropanol to create a 100 mM stock solution. Do not use aqueous buffers for stock storage.

  • Buffer Integration: Pre-chill the lysis buffer (e.g., RIPA buffer) on ice. Immediately before resuspending the cell pellet, add the PMSF stock to the lysis buffer to a final working concentration of 1.0 mM.

  • Cell Disruption: Resuspend the cell pellet and proceed with mechanical or chemical lysis (e.g., sonication) strictly at 4°C to slow the hydrolysis rate of PMSF.

  • Self-Validation Step (Protease Assay): To confirm PMSF efficacy, run a parallel control lysate without PMSF. Incubate both lysates with a fluorogenic serine protease substrate (e.g., AMC-tagged peptides). The PMSF-treated lysate should exhibit >95% reduction in fluorescence generation compared to the control.

Protocol B: SuFEx Click Functionalization of QSF

Objective: Synthesize a sulfonamide via the reaction of QSF with a primary amine. Causality Note: The heteroaryl S-F bond requires activation. A non-nucleophilic base (like DBU) is used to activate the amine, driving the substitution while expelling the fluoride leaving group.

  • Reaction Setup: In an inert glass vial, dissolve Quinoxaline-2-sulfonyl fluoride (1.0 eq, 0.5 mmol) in anhydrous DMF (2.0 mL).

  • Nucleophile Addition: Add the target primary amine (1.2 eq, 0.6 mmol) to the solution at room temperature.

  • Catalysis: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 eq, 1.0 mmol) dropwise. Stir the reaction mixture at room temperature for 4–6 hours [4].

  • Self-Validation Step (LC-MS Monitoring): At t=2 hours, withdraw a 5 µL aliquot, dilute in MeCN, and inject into an LC-MS. Monitor the disappearance of the QSF mass peak (m/z 213 [M+H]+) and the appearance of the sulfonamide product mass. The reaction is complete when the QSF peak is fully consumed.

  • Isolation: Quench with water, extract with ethyl acetate, and purify via flash chromatography to yield the functionalized quinoxaline derivative.

Workflow Start1 PMSF Workflow: Cell Lysis Step1A Dissolve in Anhydrous Isopropanol Start1->Step1A Step1B Add to Cold Lysis Buffer (1 mM) Step1A->Step1B Step1C Immediate Cell Disruption & Assay Step1B->Step1C Start2 QSF Workflow: SuFEx Reaction Step2A Mix QSF + Amine in DMF Start2->Step2A Step2B Add DBU Catalyst & Stir (4-6h) Step2A->Step2B Step2C LC-MS Validation & Isolation Step2B->Step2C

Caption: Step-by-step experimental workflows for PMSF lysate preservation vs. QSF SuFEx bioconjugation.

Conclusion

While both PMSF and Quinoxaline-2-sulfonyl fluoride utilize the S-F bond, their utility in modern science is vastly different. PMSF remains an indispensable, albeit unstable, consumable for routine biochemical preservation. Conversely, QSF represents the frontier of chemical biology—offering the thermodynamic stability and tunable reactivity required for advanced drug discovery, SuFEx library generation, and the development of targeted covalent inhibitors.

References

  • MEROPS - the Peptidase Database: Small-molecule inhibitor: PMSF. European Bioinformatics Institute (EMBL-EBI). URL:[Link]

  • Wikipedia: PMSF (Phenylmethylsulfonyl fluoride) Stability and Reactivity. URL: [Link]

  • RSC Publishing: Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Society Reviews. URL:[Link]

  • National Institutes of Health (PMC): Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. URL:[Link]

Comparative

Validation of "Quinoxaline-2-sulfonyl fluoride" targets using genetic methods

Validation of Quinoxaline-2-sulfonyl Fluoride (QSF) Targets Using Genetic Methods: A Comparative Guide Executive Summary Quinoxaline-2-sulfonyl fluoride (QSF) is a highly versatile Sulfur(VI) Fluoride Exchange (SuFEx) ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Validation of Quinoxaline-2-sulfonyl Fluoride (QSF) Targets Using Genetic Methods: A Comparative Guide

Executive Summary

Quinoxaline-2-sulfonyl fluoride (QSF) is a highly versatile Sulfur(VI) Fluoride Exchange (SuFEx) chemical probe. Unlike traditional acrylamide-based probes that exclusively target rare cysteine residues, sulfonyl fluorides like QSF can covalently modify context-specific tyrosine, lysine, histidine, and serine residues within protein binding pockets [1]. While this expands the "druggable" proteome, it also introduces significant off-target liabilities. When a phenotypic response is observed following QSF treatment, determining whether the effect is driven by the primary target or an off-target interaction is a critical bottleneck.

As a Senior Application Scientist, I have structured this guide to provide a comparative analysis of genetic target validation methodologies, establishing the logical framework and self-validating experimental protocols required to definitively prosecute QSF targets.

Comparative Analysis of Genetic Validation Modalities

When validating a covalent target identified via chemoproteomics (e.g., Activity-Based Protein Profiling, ABPP), researchers typically deploy one of three genetic strategies: RNA interference (RNAi), CRISPR-Cas9 Knockout (KO), or CRISPR-Cas9 Homology-Directed Repair (HDR) Point Mutation.

  • CRISPR-Cas9 Knockout (KO): Generates a complete null allele. While useful for confirming target dependency, KO removes the entire protein, including its scaffolding and protein-protein interaction (PPI) domains. If QSF only inhibits a specific catalytic pocket, a complete KO may yield a drastically different or more severe phenotype, confounding validation.

  • RNAi (shRNA/siRNA): Provides transient knockdown. It is useful for essential genes where a complete KO would be lethal. However, incomplete knockdown and off-target RNAi effects often muddy the interpretation of the probe's true efficacy.

  • CRISPR-Cas9 HDR Point Mutation (The Gold Standard): Involves mutating the specific nucleophilic residue targeted by QSF (e.g., Tyrosine to Phenylalanine). This preserves the protein's overall structure and scaffolding functions but renders it refractory to the covalent probe [2]. If QSF treatment no longer induces the phenotype in this mutant cell line, the target and the specific binding site are definitively validated.

Quantitative Comparison of Validation Methods
Validation MethodEfficiency / TurnaroundOff-Target RiskPreserves Protein Scaffolding?Validates Covalent Binding Site?Ideal Use Case
RNAi (Knockdown) High (1-2 weeks)High (Seed sequence effects)NoNoEssential genes (lethal if KO)
CRISPR-Cas9 (KO) Medium (3-5 weeks)Low (Guide RNA dependent)NoNoPurely catalytic proteins
CRISPR HDR (Point Mutation) Low (6-10 weeks)LowYes Yes Covalent probe target validation

Logical Framework for Method Selection

Selecting the correct genetic validation method requires analyzing the target's biological role. The decision matrix below illustrates the causality behind choosing HDR over KO or KD.

DecisionTree Start Select Genetic Validation Method Q1 Is the target gene essential for cell survival? Start->Q1 Q2 Does the protein have scaffolding functions? Q1->Q2 No (Tolerates KO) RNAi RNAi / Degron (Transient KD) Q1->RNAi Yes (Lethal if KO) CRISPR_KO CRISPR-Cas9 (Complete KO) Q2->CRISPR_KO No (Purely catalytic) CRISPR_KI CRISPR HDR (Residue Mutation) Q2->CRISPR_KI Yes (Needs native structure) CRISPR_KO->CRISPR_KI Refine validation

Caption: Decision matrix for selecting the optimal genetic validation method for covalent targets.

The Gold Standard Workflow: CRISPR-Cas9 Point Mutation Knock-in

To definitively prove that QSF exerts its phenotype through a specific protein, we must create a "resistance mutation." For example, if chemoproteomics identifies that QSF covalently binds to Tyrosine-143 (Tyr143) on the target protein [3], we use CRISPR HDR to mutate Tyr143 to Phenylalanine (Y143F). Phenylalanine is structurally identical to tyrosine but lacks the nucleophilic hydroxyl group required for SuFEx reactivity.

Workflow A QSF Probe Treatment B Chemoproteomic Target ID (e.g., ABPP) A->B C Identify SuFEx Binding Residue (Tyr/Lys/His) B->C D CRISPR HDR Point Mutation (e.g., Y->F) C->D E Phenotypic Rescue Assay D->E

Caption: Workflow for identifying and genetically validating QSF covalent targets via HDR.

Experimental Protocol: Self-Validating Mutagenesis System

This protocol is designed as a self-validating loop: the genetic modification must not only rescue the phenotype but also demonstrate a loss of probe binding biochemically.

Step 1: Design and Delivery of CRISPR Components

  • sgRNA Design: Design a single guide RNA (sgRNA) targeting the genomic sequence as close to the codon for the reactive residue (e.g., Tyr143) as possible (ideally within 10 bp of the PAM site).

  • ssODN Template Design: Design a single-stranded oligodeoxynucleotide (ssODN) donor template (approx. 120 bp). Introduce the Y143F point mutation (TAT/TAC to TTT/TTC). Crucial Causality Step: Introduce a silent mutation in the PAM sequence of the ssODN to prevent the Cas9 enzyme from re-cutting the edited allele once the HDR is successful.

  • Transfection: Electroporate the target cell line with Cas9 ribonucleoprotein (RNP) complexes and the ssODN template.

Step 2: Clonal Isolation and Genotyping

  • Single-Cell Sorting: Perform Fluorescence-Activated Cell Sorting (FACS) to isolate single cells into 96-well plates.

  • Sanger Sequencing: Expand the clones and extract genomic DNA. PCR-amplify the target locus and perform Sanger sequencing to identify homozygous Y143F mutant clones.

Step 3: Biochemical Validation (Target Engagement) Purpose: Prove that the mutation abolishes QSF binding without destroying the protein.

  • Western Blotting: Lyse wild-type (WT) and Y143F mutant cells. Run a Western blot for the target protein to ensure the Y143F mutation does not destabilize the protein (protein levels should be equal).

  • Chemoproteomic Pull-down: Treat WT and Y143F lysates with an alkyne-tagged QSF probe. Perform CuAAC (click chemistry) with biotin-azide, enrich with streptavidin beads, and blot for the target protein.

    • Expected Result: The target protein is enriched in the WT lysate but completely absent in the Y143F pulldown, confirming the covalent site is abolished [4].

Step 4: Phenotypic Rescue Assay Purpose: Prove the observed biological effect is strictly on-target.

  • Treat both WT and Y143F mutant cells with the pharmacological QSF probe.

  • Measure the primary phenotypic readout (e.g., cell viability, downstream signaling biomarker).

    • Expected Result: WT cells exhibit the phenotype (e.g., apoptosis or pathway inhibition). Y143F cells remain completely refractory to the probe, exhibiting a "rescue" phenotype. If the Y143F cells still respond to QSF, the phenotype is driven by an off-target interaction.

Conclusion

While CRISPR-Cas9 KO and RNAi provide foundational data regarding target dependency, they are insufficient for validating covalent probes like Quinoxaline-2-sulfonyl fluoride. The generation of a CRISPR HDR point mutation at the specific SuFEx-reactive residue is the only self-validating method that preserves protein scaffolding while definitively linking the covalent modification to the observed biological phenotype.

References

  • Jones, L. H., & Kelly, J. W. (2020). Structure-based design and analysis of SuFEx chemical probes. RSC Chemical Biology.[Link]

  • Bar-Peled, L., et al. (2017). Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. Cell Chemical Biology.[Link]

  • Jones, L. H., Xu, H., & Fadeyi, O. O. (2019). Quantifying drug-target engagement in live cells using sulfonyl fluoride chemical probes. Methods in Enzymology.[Link]

  • Browne, C. M., et al. (2018). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Journal of the American Chemical Society.[Link]

Validation

A Technical Guide to Covalent Protein Labeling: Dansyl Fluoride vs. Aryl Sulfonyl Fluorides

For Researchers, Scientists, and Drug Development Professionals In the intricate world of protein science, the ability to selectively attach a chemical reporter to a protein of interest is paramount. Covalent labeling wi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of protein science, the ability to selectively attach a chemical reporter to a protein of interest is paramount. Covalent labeling with fluorescent probes has long been a cornerstone technique, enabling the study of protein structure, function, dynamics, and localization. For decades, dansyl fluoride has been a workhorse in this field. However, the emergence of a broader class of aryl sulfonyl fluorides offers a more versatile and tunable toolkit for researchers. This guide provides an in-depth, objective comparison of dansyl fluoride and the wider class of aryl sulfonyl fluorides for protein labeling, supported by experimental insights and protocols.

Introduction: The Power of Covalent Probes

Covalent labeling reagents form a stable, irreversible bond with specific amino acid residues on a protein. This allows for the introduction of various functionalities, including fluorophores, biotin tags, or crosslinkers. The ideal covalent probe should exhibit high reactivity towards the target residue(s) under physiological conditions, while maintaining stability in aqueous buffers. Furthermore, the labeling event should minimally perturb the native structure and function of the protein.

Dansyl fluoride (5-(dimethylamino)naphthalene-1-sulfonyl fluoride) is a classic fluorescent labeling reagent that has been extensively used for decades. It reacts primarily with the nucleophilic side chains of lysine and the N-terminal amino group of proteins.[1][2] More recently, the broader class of aryl sulfonyl fluorides has gained significant attention.[3][4] These reagents offer a more diverse range of reactivity, targeting not only lysine but also tyrosine, serine, threonine, and histidine residues.[3][5] This expanded reactivity profile opens up new avenues for probing protein structure and function in ways that are not possible with traditional amine-reactive probes.

It is important to note that while the user's query specified "quinoxaline-2-sulfonyl fluoride," a thorough search of the scientific literature did not yield specific information on this compound as a protein labeling reagent. Therefore, this guide will focus on a comparison between dansyl fluoride and the general class of aryl sulfonyl fluorides, of which quinoxaline-2-sulfonyl fluoride would be a member. The principles and properties discussed for aryl sulfonyl fluorides are broadly applicable to such a compound.

At a Glance: Dansyl Fluoride vs. Aryl Sulfonyl Fluorides

FeatureDansyl FluorideAryl Sulfonyl Fluorides (General Class)
Primary Target Residues Primary amines (Lysine, N-terminus), Serine (in active sites of some enzymes)[1][6]Tyrosine, Lysine, Serine, Threonine, Histidine[3][5]
Reaction pH Alkaline (pH 8.0-9.5)[7][8]Near-neutral to alkaline (pH 7-9)[3]
Specificity Primarily amine-reactive, with some context-dependent reactivity.Broader reactivity profile, with specificity determined by the protein's local environment and the specific aryl sulfonyl fluoride used.[4][9]
Stability of Reagent Moderately stable in aqueous solution, with hydrolysis increasing at higher pH.[5]Stability varies depending on the aryl substitution; generally more stable than corresponding sulfonyl chlorides.[3][10]
Stability of Conjugate Stable sulfonamide bond.[1][2]Stable sulfonate ester or sulfonamide bonds.[5]
Photophysical Properties Environmentally sensitive fluorophore; excitation ~340 nm, emission ~520 nm (can shift based on local polarity).[7][11]Varies widely depending on the specific aryl group, allowing for a broad range of fluorescent properties to be engineered.[7][12]
Key Advantages Well-established, small size minimizes steric hindrance, environmentally sensitive fluorescence.Broader targeting scope, tunable reactivity and photophysical properties, potential for greater specificity through rational design.[3][9]
Key Disadvantages Limited to primarily amine labeling, fluorescence properties may not be optimal for all applications.Broader reactivity can sometimes lead to less specific labeling if not carefully controlled, requires more characterization for novel probes.

The Chemistry of Covalent Labeling

The reactivity of both dansyl fluoride and other aryl sulfonyl fluorides is centered on the electrophilic sulfur atom of the sulfonyl fluoride group. This group readily reacts with nucleophilic amino acid side chains.

Dansyl Fluoride: A Focus on Amines

Dansyl fluoride's primary mode of action is the nucleophilic attack of a primary amine (from a lysine residue or the N-terminus) on the sulfonyl fluoride, forming a stable sulfonamide bond. This reaction is highly pH-dependent, as the amine must be in its deprotonated, nucleophilic state.

Dansyl_F Dansyl Fluoride Transition_State Transition State Dansyl_F->Transition_State Nucleophilic attack Lysine Protein-Lysine (R-NH2) Lysine->Transition_State Dansylated_Protein Dansylated Protein (R-NH-SO2-Dansyl) Transition_State->Dansylated_Protein Bond formation HF HF Transition_State->HF Elimination

Caption: Reaction of Dansyl Fluoride with a primary amine.

Aryl Sulfonyl Fluorides: An Expanded Toolkit

Aryl sulfonyl fluorides, as a class, exhibit a broader reactivity profile. While they can react with lysines in a similar manner to dansyl fluoride, they are also highly effective at modifying the hydroxyl groups of tyrosine, serine, and threonine, as well as the imidazole ring of histidine. The specificity of a particular aryl sulfonyl fluoride is influenced by the electronic properties of the aryl group and the local microenvironment of the amino acid residue within the protein.[3][4]

Aryl_SF Aryl Sulfonyl Fluoride Transition_State Transition State Aryl_SF->Transition_State Nucleophilic attack Nucleophile Protein Nucleophile (Tyr-OH, Ser-OH, Lys-NH2, etc.) Nucleophile->Transition_State Labeled_Protein Covalently Labeled Protein Transition_State->Labeled_Protein Bond formation HF HF Transition_State->HF Elimination

Caption: General reaction of an Aryl Sulfonyl Fluoride.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a general framework for protein labeling with dansyl fluoride and a generic aryl sulfonyl fluoride. Optimization of parameters such as reagent-to-protein molar ratio, incubation time, and temperature is often necessary for specific proteins.

Protocol 1: Protein Labeling with Dansyl Fluoride

Materials:

  • Purified protein of interest in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.5; avoid amine-containing buffers like Tris).

  • Dansyl fluoride.

  • Anhydrous dimethylformamide (DMF) or acetonitrile.

  • Quenching solution (e.g., 1.5 M hydroxylamine, pH 8.5).

  • Size-exclusion chromatography column or dialysis cassette for purification.

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the labeling buffer.

  • Reagent Preparation: Prepare a 10-50 mM stock solution of dansyl fluoride in DMF or acetonitrile immediately before use. Protect the solution from light.

  • Labeling Reaction: While gently vortexing, add a 5- to 20-fold molar excess of the dansyl fluoride stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4°C, protected from light.

  • Quenching: Stop the reaction by adding the quenching solution to consume any unreacted dansyl fluoride.

  • Purification: Remove excess reagent and byproducts by size-exclusion chromatography or dialysis against a suitable storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling by measuring the absorbance of the protein at 280 nm and the dansyl group at approximately 340 nm.

Protocol 2: Protein Labeling with a Generic Aryl Sulfonyl Fluoride

Materials:

  • Purified protein of interest in a suitable buffer (e.g., PBS or HEPES, pH 7.0-8.5).

  • Aryl sulfonyl fluoride probe.

  • Anhydrous dimethyl sulfoxide (DMSO).

  • Size-exclusion chromatography column or dialysis cassette for purification.

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the labeling buffer.

  • Reagent Preparation: Prepare a 10-100 mM stock solution of the aryl sulfonyl fluoride in DMSO.

  • Labeling Reaction: Add a 10- to 50-fold molar excess of the aryl sulfonyl fluoride stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or 37°C.

  • Purification: Remove excess unreacted probe by size-exclusion chromatography or dialysis.

  • Characterization: The method of characterization will depend on the nature of the aryl group. If it is a fluorophore, the degree of labeling can be determined spectrophotometrically. Alternatively, mass spectrometry can be used to confirm labeling and identify modified residues.

cluster_0 Protein Labeling Workflow A Prepare Protein Solution C Mix Protein and Reagent A->C B Prepare Reagent Stock B->C D Incubate C->D E Quench Reaction (Optional) D->E F Purify Labeled Protein E->F G Characterize Conjugate F->G

Caption: General workflow for covalent protein labeling.

Making the Right Choice: Practical Considerations

The selection of a labeling reagent is a critical decision that depends on the specific research question and the properties of the target protein.

  • For studying protein conformation and dynamics, the environmentally sensitive fluorescence of the dansyl group can be a significant advantage.[11] Changes in the local environment of the probe can be monitored through shifts in its fluorescence emission spectrum.

  • When targeting a specific amino acid that is not a primary amine, the broader reactivity of aryl sulfonyl fluorides is essential. For example, if you hypothesize that a specific tyrosine residue is in a unique microenvironment, an aryl sulfonyl fluoride probe could be designed to selectively target it.[4]

  • For applications requiring specific photophysical properties, such as a particular excitation/emission wavelength or high quantum yield, the versatility of the aryl sulfonyl fluoride class is a major benefit. A wide variety of fluorophores can be incorporated into the aryl group, allowing for the creation of custom probes for specific applications.[7][12]

  • If minimal perturbation of the protein is critical, the small size of the dansyl group is advantageous.[13] However, it is always important to empirically validate that labeling does not adversely affect protein function.

Conclusion: A Tale of Two Reagents

Dansyl fluoride remains a valuable and reliable tool for protein labeling, particularly for targeting lysine residues and for studies that leverage its environmentally sensitive fluorescence. However, the broader class of aryl sulfonyl fluorides represents a significant advancement in the field, offering researchers a more versatile and tunable platform for covalent protein modification. The ability to target a wider range of amino acid residues and to incorporate a diverse array of reporter groups makes aryl sulfonyl fluorides a powerful tool for dissecting complex biological processes. As our understanding of the factors that govern the reactivity and selectivity of these reagents continues to grow, so too will their utility in pushing the boundaries of protein science.

References

  • Vaz, W. L., & Schoellmann, G. (1976). Specific fluorescent derivatives of macromolecules. Reaction of dansyl fluoride with serine proteinases. Biochimica et Biophysica Acta (BBA) - Protein Structure, 439(1), 194–205.
  • Smolecule. (2023, August 15). Buy Dansyl fluoride | 34523-28-9.
  • BenchChem. (n.d.).
  • ResearchGate. (n.d.).
  • PubMed. (2017, November 22). A study of the reactivity of S(VI)-F containing warheads with nucleophilic amino-acid side chains under physiological conditions.
  • Wikipedia. (n.d.). Dansyl chloride.
  • PMC. (2023, January 17). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome.
  • UCLA-DOE Institute. (2010, November 19). Dansyl Chloride (Howard Chang).
  • RSC Publishing. (2015, March 16). Sulfonyl fluorides as privileged warheads in chemical biology.
  • BenchChem. (n.d.).
  • PNAS. (2020, March 31).
  • ACS Publications. (2024, September 24). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.
  • American Journal of Organic Chemistry. (2015).
  • RSC Publishing. (n.d.). Recent advances in the synthesis and reactivity of quinoxaline.
  • International Research Journal of Pure and Applied Chemistry. (2021, November 5). Recent Advances on the Synthesis, Reactions and Evaluation of the Pharmacological Properties of Quinoxaline, Quinoxaline-2-One and Quinoxaline-2,3-Dione.
  • Thermo Fisher Scientific - ID. (n.d.). Amine-Reactive Probe Labeling Protocol.
  • MDPI. (2021, July 8). Synthetic Routes to Arylsulfonyl Fluorides.
  • ScienceDirect. (n.d.). Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry.
  • SciSpace. (n.d.). New Fused Quinoxalines : Synthesis and Reactions of Pyrimidothienoquinoxaline and Oxadizolylthienoquinoxalines.
  • ResearchGate. (n.d.). A) Labeled protein via quinoxaline ring formation. B)... | Download Scientific Diagram.
  • CCS Chemistry - Chinese Chemical Society. (2023, January 4).
  • Abberior Instruments. (n.d.). Protein labeling protocol.
  • PubMed. (2023, January 14). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.).
  • ResearchGate. (n.d.). Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label.
  • ResearchGate. (2025, August 7). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry.
  • ChemRxiv. (n.d.).
  • ResearchGate. (n.d.). Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal.
  • RSC Publishing. (n.d.).
  • PubMed - NIH. (2022, April 15). Chemical Labeling and Enrichment of Histone Glyoxal Adducts.
  • PMC - NIH. (n.d.). New strategies for fluorescently labeling proteins in the study of amyloids.

Sources

Comparative

The Quinoxaline Scaffold: Engineering Superior Fluorescent Probes for Modern Research

A Senior Application Scientist's Guide to Performance, Application, and Experimental Design In the landscape of molecular tools for biological and chemical sensing, fluorescent probes are indispensable. They are the sear...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Performance, Application, and Experimental Design

In the landscape of molecular tools for biological and chemical sensing, fluorescent probes are indispensable. They are the searchlights that illuminate the intricate workings of cells, detect minute quantities of analytes, and reveal complex biological processes in real-time. While classic heterocyclic scaffolds such as fluoresceins, rhodamines, coumarins, and BODIPYs have been the workhorses of the field for decades, the demand for probes with greater photostability, enhanced brightness, and more sophisticated sensing capabilities has driven researchers to explore new molecular frameworks. Among these, the quinoxaline scaffold has emerged as a privileged structure, offering a unique combination of chemical versatility and superior photophysical properties.

This guide provides an in-depth comparison of quinoxaline-based probes against their traditional heterocyclic counterparts. Moving beyond a simple catalog of features, we will delve into the mechanistic underpinnings of their advantages, supported by experimental data and validated protocols, to equip researchers, scientists, and drug development professionals with the knowledge to leverage these advanced tools in their work.

The Quinoxaline Core: A Foundation for Photophysical Excellence

Quinoxaline is a nitrogen-containing heterocyclic compound formed by the fusion of a benzene ring and a pyrazine ring.[1][2] This arrangement creates a unique electronic architecture that is the source of its power as a fluorophore. The pyrazine ring is inherently electron-deficient, making the quinoxaline core an excellent electron acceptor.[3][4] This property is central to many of its advantages.

The true power of the quinoxaline scaffold lies in its synthetic accessibility. The most common and robust method for its synthesis is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound, a straightforward reaction that allows for extensive and predictable modification.[2][3] This synthetic flexibility enables the rational design of probes where photophysical properties like emission color, quantum yield, and environmental sensitivity can be precisely tuned by introducing various substituents onto the core structure.[1][3]

cluster_reaction Reaction cluster_product Product Diamine Aryl 1,2-Diamine Condensation Condensation Reaction (e.g., in Ethanol, Acetic Acid catalyst) Diamine->Condensation Diketone 1,2-Dicarbonyl Compound Diketone->Condensation Quinoxaline Substituted Quinoxaline Core Condensation->Quinoxaline

Caption: General synthesis of the quinoxaline scaffold.

Key Performance Advantages of Quinoxaline-Based Probes

Quinoxaline probes offer several distinct advantages over traditional heterocyclic systems, stemming directly from their unique chemical structure.

  • Broadly Tunable Emissions & High Quantum Yields: By strategically adding electron-donating or electron-withdrawing groups, the emission spectrum of quinoxaline probes can be tuned across the visible spectrum, from deep blue to the near-infrared (NIR) region.[5][6][7] This tunability is critical for multicolor imaging and for developing probes in the NIR window, which allows for deeper tissue penetration and reduced autofluorescence in biological samples.[8] Furthermore, many quinoxaline derivatives exhibit remarkably high fluorescence quantum yields, with some reaching up to 91%, translating to exceptionally bright signals.

  • Large Stokes Shifts: A significant drawback of many conventional fluorophores is a small Stokes shift (the separation between the absorption and emission maxima). This can lead to self-quenching and spectral overlap, complicating data analysis. Quinoxaline-based probes can be engineered to possess exceptionally large Stokes shifts, often exceeding 150 nm.[7][9] This large separation minimizes background interference and enhances the signal-to-noise ratio, a crucial factor in high-sensitivity detection assays.

  • Superior Photostability: A common failure point for probes like fluorescein is photobleaching under prolonged or high-intensity illumination.[] The rigid, aromatic structure of the quinoxaline core imparts significant photochemical stability, allowing for long-term imaging experiments and time-lapse studies without substantial signal degradation.[4]

  • Versatile Sensing Mechanisms: The electron-deficient nature of the quinoxaline scaffold makes it an ideal platform for designing "smart" probes that respond to specific analytes.[3] Sensing moieties can be incorporated that modulate the fluorescence signal through well-understood mechanisms like Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT). This has led to the development of highly selective "turn-on" or ratiometric probes for metal ions, pH, reactive oxygen species (ROS), and biologically important molecules like bisulfite.[3][11][12][13]

cluster_off Fluorescence 'OFF' State cluster_analyte Analyte Binding cluster_on Fluorescence 'ON' State Off_State Quinoxaline Fluorophore (Acceptor) Analyte Target Analyte (e.g., Metal Ion) Donor Electron Donor (Recognition Site) Donor->Off_State PET (Quenching) Donor->Analyte Binding Bound_Donor Electron Donor (Bound to Analyte) On_State Quinoxaline Fluorophore (Fluoresces) On_State->On_State Light Emission Bound_Donor->On_State

Caption: Photoinduced Electron Transfer (PET) sensing mechanism.

  • Aggregation-Induced Emission (AIE): While most fluorophores suffer from aggregation-caused quenching (ACQ) in high concentrations or the solid state, certain quinoxaline derivatives exhibit the opposite phenomenon: Aggregation-Induced Emission (AIE).[5] Their fluorescence is significantly enhanced in the aggregated state, making them ideal for applications in solid-state lighting, OLEDs, and for imaging cellular aggregates.[1][6]

A Head-to-Head Comparison: Quinoxaline vs. Traditional Scaffolds

To fully appreciate the advantages of quinoxaline probes, a direct comparison with established heterocyclic families is necessary.

FeatureQuinoxaline ProbesFluorescein ProbesRhodamine ProbesCoumarin ProbesBODIPY Probes
Emission Range Broadly Tunable (Blue to NIR)[1][7]Green (~515-520 nm)[]Green to Red (~550-620 nm)[]Blue to Green[15] (Can be extended)[16]Tunable, often Green to Red[17]
Stokes Shift Typically Large (>150 nm possible)[7][9]Relatively Small[]Moderate[]Can be Large[18][19][20]Generally Small to Moderate[]
Quantum Yield (Φ) High (up to 0.91)High[]High[22]Variable, often moderate[16]Very High[][23]
Photostability Excellent[4]Moderate (Prone to photobleaching)[][22]High to Excellent[][24]Moderate[16]Excellent[][23]
pH Sensitivity Can be engineered; not inherently sensitive[3]Highly pH-dependent fluorescence[]Less pH-sensitive than fluorescein[24]Can be sensitiveGenerally insensitive to pH[]
Key Advantage Versatility, large Stokes shifts, AIE properties[5][7]High brightness, water solubility[]Excellent photostability, longer wavelengths[]Environmental sensitivity, large Stokes shifts possible[18][19]High brightness, narrow emission, photostability[]
Key Limitation Synthesis can be more complex than simpler dyesPhotobleaching, pH sensitivity, small Stokes shift[][25]Spiro-lactam form can be complex to control[22][26]Often shorter wavelengths, potential for lower Φ[15]Often hydrophobic, smaller Stokes shifts[17]

Experimental Protocols: From Synthesis to Application

The true validation of a probe's utility lies in its practical application. Here, we provide foundational, field-proven protocols for the synthesis, characterization, and application of quinoxaline-based probes.

Protocol 1: General Synthesis of a 2,3-Disubstituted Quinoxaline Core

This protocol describes the classic condensation reaction to form the quinoxaline scaffold.

Objective: To synthesize a functionalized quinoxaline core for further development into a fluorescent probe.

Materials:

  • Substituted 1,2-phenylenediamine (1.0 mmol)

  • Substituted 1,2-diketone (e.g., benzil) (1.0 mmol)

  • Ethanol (20 mL)

  • Glacial Acetic Acid (catalytic amount, ~3 drops)

  • Round-bottom flask, condenser, heating mantle, TLC plates, filtration apparatus

Procedure:

  • Reactant Setup: In a 50 mL round-bottom flask, dissolve the 1,2-phenylenediamine and the 1,2-diketone in 20 mL of ethanol.[3]

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the condensation.

  • Reaction: Attach a condenser to the flask and reflux the mixture with stirring for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.[3]

  • Precipitation: Upon completion, remove the flask from the heat and allow it to cool to room temperature. The quinoxaline product will typically precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials. For higher purity, the crude product can be recrystallized from a suitable solvent like ethanol.[3]

Protocol 2: Characterization of Photophysical Properties

Objective: To determine the key photophysical parameters (λ_abs, λ_em, Quantum Yield) of a synthesized probe.

Materials:

  • Synthesized quinoxaline probe

  • Spectroscopic grade solvents (e.g., Toluene, Dichloromethane, Acetonitrile)

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Quantum yield standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

Procedure:

  • Absorption Spectrum:

    • Prepare a dilute solution (~10⁻⁵ M) of the quinoxaline probe in the desired solvent.

    • Record the absorption spectrum using the UV-Vis spectrophotometer to determine the wavelength of maximum absorption (λ_abs).[1]

  • Emission Spectrum:

    • Using the fluorometer, excite the sample at its λ_abs.

    • Scan the emission spectrum to determine the wavelength of maximum fluorescence emission (λ_em).[1]

    • The Stokes shift is calculated as (λ_em - λ_abs).

  • Relative Quantum Yield (Φ) Determination:

    • Prepare a series of solutions of both the quinoxaline probe and the quantum yield standard with absorbances less than 0.1 at the excitation wavelength to avoid inner filter effects.

    • Measure the absorbance of each solution at the excitation wavelength.

    • Measure the integrated fluorescence intensity of each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slopes of these lines are proportional to the quantum yield.

    • Calculate the quantum yield of the sample (Φ_sample) using the following equation: Φ_sample = Φ_std * (Slope_sample / Slope_std) * (η_sample² / η_std²) where Φ_std is the quantum yield of the standard, Slope is the gradient from the plot, and η is the refractive index of the solvent used for the sample and standard.

Protocol 3: Live-Cell Imaging with a Quinoxaline Probe

Objective: To visualize a specific cellular process or organelle using a quinoxaline-based fluorescent probe.

Procedure:

  • Cell Culture: Plate the cells of interest (e.g., HeLa cells) on a glass-bottom dish and culture them in an appropriate medium until they reach the desired confluency.

  • Probe Preparation: Prepare a stock solution of the quinoxaline probe in DMSO. Immediately before use, dilute the stock solution to the final working concentration (typically in the low micromolar range) in a serum-free cell culture medium.

  • Cell Incubation: Remove the culture medium from the cells and wash them once with phosphate-buffered saline (PBS). Add the probe-containing medium to the cells and incubate for a specific time (e.g., 30 minutes) at 37°C in a CO₂ incubator.[3]

  • Washing: After incubation, remove the probe solution and wash the cells two or three times with PBS to remove any excess, unbound probe.

  • Imaging: Add fresh culture medium or PBS to the cells. Visualize the cells using a fluorescence microscope equipped with the appropriate filter sets corresponding to the excitation and emission wavelengths of the quinoxaline probe.[8]

  • Data Analysis: Capture images and analyze the fluorescence intensity and localization to study the cellular process of interest.

A Plate Cells on Glass-Bottom Dish B Incubate Cells (e.g., 24h, 37°C) A->B D Wash Cells with PBS B->D C Prepare Probe Working Solution in Serum-Free Medium E Incubate Cells with Probe (e.g., 30 min, 37°C) C->E D->E F Wash Cells with PBS (2-3x) to Remove Excess Probe E->F G Add Fresh Medium/PBS F->G H Image with Fluorescence Microscope G->H I Analyze Data (Intensity, Localization) H->I

Caption: General workflow for live-cell imaging.

Conclusion and Future Outlook

Quinoxaline-based probes represent a significant advancement in fluorescent sensor technology. Their exceptional synthetic versatility allows for the fine-tuning of photophysical properties, leading to probes with large Stokes shifts, high quantum yields, and excellent stability that often surpass traditional heterocyclic systems. The ability to engineer sophisticated sensing mechanisms and even harness unique phenomena like Aggregation-Induced Emission further cements their role as a powerful tool for researchers.

As the complexity of scientific questions grows, so too will the demand for more robust and intelligent molecular probes. The quinoxaline scaffold, with its proven performance and vast potential for further innovation, is poised to be at the forefront of this next generation of discovery, enabling clearer, more precise insights into the fundamental processes of chemistry and biology.

References

  • Title: Diversity-oriented synthesis enables the rapid development of quinoxaline-based bis-boron fluorophores: photophysical properties and sensing applications Source: Journal of Materials Chemistry C (RSC Publishing) URL: [Link]

  • Title: Activatable fluorescent probes for hydrolase enzymes based on coumarin–hemicyanine hybrid fluorophores with large Stokes shifts Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Synthesis and Photophysical Properties of Quinoxaline- Based Blue Aggregation-Induced Emission Molecules Source: Canadian Journal of Chemistry URL: [Link]

  • Title: The synthesis and photophysical studies of quinoxaline and pyridopyrazine derivatives Source: ScienceDirect URL: [Link]

  • Title: How BODIPY Dyes Improve Fluorescent Probe Design? Source: Abbkine URL: [Link]

  • Title: Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique Source: PMC (PubMed Central) URL: [Link]

  • Title: Coumarin-based turn-on fluorescence probe with a large Stokes shift for detection of endogenous neutrophil elastase in live cells and zebrafish Source: ResearchGate URL: [Link]

  • Title: A Rhodamine B-Based “Turn-On” Fluorescent Probe for Selective Fe 3+ Ions Detection Source: MDPI URL: [Link]

  • Title: A library of Rhodamine6G-based pH-sensitive fluorescent probes with versatile in vivo and in vitro applications Source: PMC (PubMed Central) URL: [Link]

  • Title: Synthesis and photophysical properties of quinoxaline-based blue aggregation-induced emission molecules Source: Canadian Science Publishing URL: [Link]

  • Title: Rhodamine-Based Cyclic Hydroxamate as Fluorescent pH Probe for Imaging of Lysosomes Source: MDPI URL: [Link]

  • Title: Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments Source: PMC (PubMed Central) URL: [Link]

  • Title: Coumarin-based turn-on fluorescence probe with a large Stokes shift for detection of endogenous neutrophil elastase in live cells and zebrafish Source: PubMed URL: [Link]

  • Title: Sensitive detection of bisulfite by a novel quinoxaline-based fluorescent probe and its applications in food detection and bioimaging Source: Analytical Methods (RSC Publishing) URL: [Link]

  • Title: Redesigning the Coumarin Scaffold into Small Bright Fluorophores with Far-Red to Near-Infrared Emission and Large Stokes Shifts Useful for Cell Imaging Source: ACS Publications URL: [Link]

  • Title: A novel quinoxaline-based multifunctional probe: Sensitive and selective naked-eye detection of Fe 3+ and fluorescent sensing of Cu 2+ and its application Source: ScienceDirect URL: [Link]

  • Title: Fluorescein-based dyes are not valid reporters of oxidative stress in bacteria, and conclusions based on their use must be reconsidered Source: PNAS URL: [Link]

  • Title: Acenaphtoquinoxaline as a selective fluorescent sensor for Hg (II) detection: experimental and theoretical studies Source: PMC (PubMed Central) URL: [Link]

  • Title: Sensitive detection of bisulfite by a novel quinoxalinyl-based fluorescent probe and its applications in food detection and bioimaging Source: PubMed URL: [Link]

  • Title: Quinoxaline-Based Polymer Dots with Ultrabright Red to Near-Infrared Fluorescence for In Vivo Biological Imaging Source: Journal of the American Chemical Society URL: [Link]

  • Title: Quinoxaline-Based Polymer Dots with Ultrabright Red to Near-Infrared Fluorescence for In Vivo Biological Imaging Source: Journal of the American Chemical Society URL: [Link]

  • Title: BODIPY Dyes: A New Frontier in Cellular Imaging and Theragnostic Applications Source: MDPI URL: [Link]

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Validation

A Senior Application Scientist's Guide to the Orthogonal Validation of Quinoxaline-2-sulfonyl fluoride Binding Sites

For researchers, scientists, and drug development professionals, the robust validation of a molecule's binding site is a cornerstone of successful therapeutic development. This guide provides an in-depth technical compar...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the robust validation of a molecule's binding site is a cornerstone of successful therapeutic development. This guide provides an in-depth technical comparison of methods for the orthogonal validation of binding sites for Quinoxaline-2-sulfonyl fluoride (QSF), a reactive electrophile increasingly utilized in covalent drug discovery. We will move beyond simple protocol listings to explore the causality behind experimental choices, ensuring a self-validating system for your research.

The Principle of Orthogonal Validation

In drug discovery, relying on a single method to validate a drug-target interaction is fraught with peril. Each technique possesses inherent limitations and potential for artifacts.[1][2] Orthogonal validation, the practice of using multiple, independent methods that rely on different physical principles, is crucial for building a confident and comprehensive understanding of a molecule's binding event.[3][4][5] This approach is not merely confirmatory; it provides a multi-faceted view of the interaction, strengthening the foundation for advancing a lead candidate.[3] For covalent inhibitors like those derived from QSF, this is particularly critical to confirm on-target engagement and assess off-target liabilities.

The core of this guide is a structured, multi-pronged approach to validating the binding of QSF to its protein targets. We will delve into methods that confirm direct target engagement in various environments, precisely map the binding site, and provide high-resolution structural details of the covalent adduct.

Quinoxaline-2-sulfonyl fluoride: A Versatile Covalent Warhead

Quinoxaline derivatives have a rich history in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial and antiviral properties.[6][7][8] The incorporation of a sulfonyl fluoride (SF) moiety transforms the quinoxaline scaffold into a potent covalent probe.[9][10] Sulfonyl fluorides are a class of electrophiles that can react with a variety of nucleophilic amino acid residues, including tyrosine, serine, threonine, lysine, and histidine, in addition to the more commonly targeted cysteine.[11][12][13][14][15] This broad reactivity profile significantly expands the portion of the proteome that can be targeted by covalent inhibitors.[11]

The reactivity of the S-F bond can be tuned, allowing for a balance between stability and protein labeling, which is crucial for minimizing off-target effects.[11] This tunability makes QSF and related heteroaryl sulfonyl fluorides powerful tools for developing selective covalent inhibitors against challenging protein targets.[11]

An Orthogonal Workflow for Validating QSF Binding Sites

A robust validation workflow for a covalent inhibitor like QSF should progress from confirming target engagement in a cellular context to a high-resolution structural understanding of the covalent modification.

Caption: A comprehensive workflow for the orthogonal validation of QSF binding sites.

Part 1: Cellular Target Engagement

The first and most critical step is to confirm that QSF engages its intended target within the complex environment of a living cell. This eliminates artifacts that can arise from in vitro experiments with purified proteins.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful biophysical assay that measures the thermal stability of a protein in its native cellular environment.[16] Ligand binding typically stabilizes a protein, leading to an increase in its melting temperature.[16] This change in thermal stability is a direct indicator of target engagement.[17][18][19]

Why it's a good orthogonal method: CETSA is label-free and can be performed in intact cells or even tissues, providing a physiologically relevant measure of target engagement.[16][17][19] It is an excellent first-line orthogonal method to confirm hits from primary screens.[20]

Experimental Protocol: Western Blot-based CETSA

  • Cell Culture and Treatment: Culture cells to ~80% confluency. Treat cells with the desired concentrations of QSF or a vehicle control for a specified time.

  • Harvesting and Lysis: Harvest cells, wash with PBS, and resuspend in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Heat Shock: Aliquot the cell lysate into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels of the target of interest by Western blot. A shift in the melting curve to a higher temperature in the QSF-treated samples compared to the vehicle control confirms target engagement.

Part 2: Direct Binding and Precise Site Identification

Once cellular target engagement is confirmed, the next step is to pinpoint the exact amino acid residue(s) modified by QSF. Mass spectrometry-based proteomics is the gold standard for this purpose.[21][22]

Activity-Based Protein Profiling (ABPP)

Principle: ABPP utilizes chemical probes to assess the functional state of enzymes in complex biological systems.[23][24][25] For QSF, an alkyne- or azide-functionalized analog can be synthesized to serve as an activity-based probe. This probe is used to label its protein targets in a cellular lysate or intact cells. The tagged proteins can then be enriched and identified by mass spectrometry.[23]

Why it's a good orthogonal method: ABPP provides a global view of the proteins that QSF interacts with, allowing for both on-target and off-target profiling.[23][25] This is crucial for assessing the selectivity of the covalent inhibitor.

ABPP_Workflow cluster_Probe Probe Synthesis cluster_Labeling Labeling & Enrichment cluster_Analysis Proteomic Analysis A QSF-Alkyne Probe C Covalent Labeling A->C B Cell Lysate / Intact Cells B->C D Click Chemistry with Biotin-Azide C->D E Streptavidin Enrichment D->E F On-bead Digestion (Trypsin) E->F G LC-MS/MS Analysis F->G H Target Identification G->H

Caption: A typical workflow for Activity-Based Protein Profiling (ABPP).

Bottom-Up Proteomics for Binding Site Mapping

Principle: This is the most direct method to identify the specific amino acid modified by QSF. The target protein is treated with QSF, digested into smaller peptides (typically with trypsin), and then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[21][22][26] The mass of the QSF molecule will be added to the peptide it modifies, causing a detectable mass shift in the MS1 spectrum.[26] Fragmentation of this modified peptide in the MS2 spectrum allows for the precise localization of the modification to a specific amino acid.[21][22]

Why it's a good orthogonal method: Bottom-up proteomics provides definitive, high-resolution evidence of the covalent binding event and the exact location of the modification. This is the ultimate validation of the binding site.

Experimental Protocol: Binding Site Mapping by LC-MS/MS

  • Protein Labeling: Incubate the purified target protein with a molar excess of QSF for a sufficient time to ensure complete labeling. Include a control sample with no QSF.

  • Sample Preparation: Denature the protein, reduce disulfide bonds (e.g., with DTT), and alkylate cysteine residues (e.g., with iodoacetamide).

  • Enzymatic Digestion: Digest the protein into peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer.

  • Data Analysis: Search the MS/MS data against the protein sequence database, including a variable modification corresponding to the mass of QSF on all potential reactive residues (Tyr, Ser, Thr, Lys, His, Cys). The identification of a peptide with this mass shift confirms the covalent modification and its location.

Part 3: High-Resolution Structural Validation

The final piece of the validation puzzle is to visualize the QSF-protein complex at an atomic level. This provides invaluable insights into the binding mode and the interactions that drive inhibitor potency and selectivity.

X-Ray Crystallography

Principle: X-ray crystallography is a powerful technique that provides a high-resolution, three-dimensional structure of a protein.[27][28] By co-crystallizing the target protein with QSF or soaking the crystals with the compound, the resulting electron density map can reveal the precise location of the covalent bond and the orientation of the inhibitor in the binding pocket.[29][30][31]

Why it's a good orthogonal method: Crystallography offers unambiguous visual evidence of the covalent adduct and the surrounding interactions.[27][30] This structural information is essential for structure-based drug design and optimization.[29]

Workflow for Co-crystallization

  • Protein Production and Purification: Express and purify high-quality, stable protein suitable for crystallization.

  • Complex Formation: Incubate the purified protein with a slight molar excess of QSF to form the covalent complex.

  • Crystallization Screening: Screen a wide range of crystallization conditions to identify those that yield well-diffracting crystals of the protein-QSF complex.

  • Data Collection and Structure Determination: Collect X-ray diffraction data at a synchrotron source. Process the data and solve the structure to visualize the covalent adduct.[28]

Comparison of Orthogonal Validation Techniques

Technique Principle Information Gained Strengths Limitations
CETSA Ligand-induced thermal stabilizationCellular target engagement, relative affinityLabel-free, in-cell/in-tissue, physiologically relevant[17][19]Indirect, no binding site information, not all proteins show a thermal shift
ABPP Covalent labeling with a chemical probeOn- and off-target profiling, target identificationProteome-wide, can be done in cells, identifies potential off-targets[23]Requires synthesis of a modified probe, potential for probe-specific artifacts
Bottom-Up Proteomics Mass shift detection of modified peptidesPrecise binding site identification, stoichiometry of modificationDirect evidence of covalent modification, high resolution[21][26]Typically done with purified protein, can be complex to analyze
X-Ray Crystallography X-ray diffraction from a protein crystalAtomic-resolution 3D structure of the covalent complexUnambiguous binding mode, guides structure-based design[27][30]Requires high-quality crystals, can be time-consuming, static picture

Conclusion

The validation of a covalent inhibitor's binding site is a multi-step process that requires a thoughtful and rigorous orthogonal approach. By combining techniques that probe target engagement in a cellular context (CETSA), precisely map the modification site (mass spectrometry), and provide high-resolution structural information (X-ray crystallography), researchers can build an unassailable case for the mechanism of action of their QSF-based compounds. This comprehensive validation strategy not only enhances the confidence in a given lead molecule but also provides a solid foundation for its further development into a potential therapeutic.

References

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Comparative

Comparative Analysis of the Stability of Sulfonyl Fluoride Probes in Chemical Biology

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized the development of covalent chemical probes and targeted therapeutics[1]. Unlike traditional cysteine-reactive acrylamides, sulfonyl fluorid...

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Author: BenchChem Technical Support Team. Date: April 2026

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized the development of covalent chemical probes and targeted therapeutics[1]. Unlike traditional cysteine-reactive acrylamides, sulfonyl fluoride (SF) warheads and their derivatives offer the unique ability to target a broader array of nucleophilic amino acids, including tyrosine, lysine, serine, threonine, and histidine[2]. However, the successful deployment of these probes in complex biological systems hinges on a delicate balance: they must be reactive enough to engage their target, yet stable enough to survive aqueous environments and systemic circulation without succumbing to background hydrolysis[1][3].

This guide provides an objective, data-driven comparison of the stability profiles of different SuFEx probes—namely Aryl Sulfonyl Fluorides, Alkyl Sulfonyl Fluorides, Aryl Fluorosulfates, and the emerging Heteroaryl Sulfonyl Fluorides.

Mechanistic Drivers of SuFEx Probe Stability

The stability of a SuFEx probe is fundamentally dictated by the electronic environment surrounding the hexavalent sulfur center. The S(VI)-F bond is highly resistant to reduction and thermolysis, but its susceptibility to nucleophilic attack by water (hydrolysis) varies drastically based on the attached functional group[1].

Aryl Sulfonyl Fluorides (Ar-SO₂F): The Baseline

Aryl sulfonyl fluorides are the most widely utilized SuFEx probes. They exhibit high intrinsic electrophilicity, which makes them excellent for broad-spectrum protein profiling[4]. However, this high reactivity often translates to limited stability in aqueous buffers and plasma[3]. Unsubstituted or electron-deficient aryl sulfonyl fluorides can undergo rapid hydrolysis, rendering them unsuitable for in vivo applications where a longer half-life is required[2][3].

Aryl Fluorosulfates (Ar-OSO₂F): Oxygen-Mediated Stabilization

The insertion of an oxygen atom between the aryl ring and the sulfonyl group yields a fluorosulfate. This structural modification drastically enhances metabolic and hydrolytic stability[2][5]. Causality: The lone pairs on the bridging oxygen atom donate electron density into the S(VI) center via resonance. This resonance stabilization tempers the electrophilicity of the sulfur atom, making it significantly less susceptible to background hydrolysis by water molecules[4][5]. Consequently, fluorosulfates act as "latent" electrophiles that only react when placed in a highly specific, matchmaking protein microenvironment[4].

Heteroaryl Sulfonyl Fluorides (HetAr-SO₂F): The Tunable Next-Generation

Recent advancements have introduced heteroaryl sulfonyl fluorides as a superior alternative to standard aryl SFs[6]. By incorporating heteroatoms (like nitrogen) into the aromatic ring, researchers can precisely modulate the Lowest Unoccupied Molecular Orbital (LUMO) energy of the S-F bond[6]. Causality: The acidic nature of the heteroaromatic nitrogen alters the pKa and electronic distribution of the molecule, effectively shielding the sulfonyl fluoride group from premature hydrolysis. This results in an extended aqueous half-life (often >200 hours) while maintaining the ability to covalently capture protein targets[6].

Alkyl Sulfonyl Fluorides (R-SO₂F): The Niche Reagents

While historically significant, alkyl sulfonyl fluorides are less predictable in complex biological matrices[7]. They lack the resonance stabilization provided by aromatic systems, making their stability highly dependent on the steric bulk of the specific alkyl chain. They are often less efficient in late-stage functionalization compared to their aryl counterparts.

G A Aryl Sulfonyl Fluorides (Ar-SO2F) D High Intrinsic Electrophilicity Lower Aqueous Stability A->D Baseline Reactivity B Aryl Fluorosulfates (Ar-OSO2F) E Resonance Stabilization (+O) High Aqueous/Plasma Stability B->E Oxygen Insertion C Heteroaryl Sulfonyl Fluorides (HetAr-SO2F) F Tunable Electrophilicity Extended Half-life (>200h) C->F Heteroatom Modulation

Structural modulation of SuFEx probes dictates their stability and reactivity profiles.

Quantitative Stability Comparison

The following table synthesizes experimental data regarding the stability and reactivity of different SuFEx warheads. Data is normalized to standard physiological conditions (PBS buffer, pH 7.5, 37°C)[3][6].

Probe ClassRepresentative MotifAqueous Half-Life (pH 7.5)Plasma StabilityPrimary Target ResiduesKey Advantage
Aryl Sulfonyl Fluorides Ar-SO₂FLow to Moderate (<24h)Poor to ModerateTyr, Lys, His, SerHigh reactivity; broad target scope for early discovery.
Aryl Fluorosulfates Ar-OSO₂FHigh (>48h)ExcellentTyr, Lys, SerSuperior metabolic stability; highly context-dependent.
Heteroaryl SFs HetAr-SO₂FVery High (>100h)Good to ExcellentTyr, Lys, HisTunable reactivity; bridges the gap between SFs and FSs.
Alkyl Sulfonyl Fluorides R-SO₂FVariableVariableCys, LysNiche applications; useful for specific aliphatic pockets.

Experimental Protocol: Assessing Aqueous and Plasma Stability

To objectively compare these probes, a self-validating LC-MS/MS workflow must be employed. The following protocol is designed to ensure scientific integrity by integrating internal controls that validate the assay's causality and accuracy.

System Validation & Causality
  • Negative Control (Self-Validation): A highly stable compound (e.g., an unreactive sulfonamide) is spiked into the matrix. If this compound degrades, it indicates an assay artifact (e.g., enzymatic contamination or extreme pH shift) rather than intrinsic probe instability.

  • Positive Control: A highly reactive sulfonyl chloride is used. Its rapid degradation confirms that the quenching and extraction steps are accurately capturing time-sensitive decay.

  • Quenching Causality: Cold acetonitrile is used to instantly precipitate plasma proteins and denature hydrolytic enzymes, effectively "freezing" the chemical state of the probe at exact time intervals.

Step-by-Step Methodology
  • Probe Preparation: Prepare a 10 mM stock solution of the SuFEx probe (e.g., Aryl-SO₂F, Aryl-OSO₂F, or HetAr-SO₂F) in LC-MS grade DMSO.

  • Matrix Incubation: Dilute the stock to a final concentration of 600 µM in 1 mL of either PBS (pH 7.5) or pooled human plasma[6]. Incubate the mixture in a thermomixer at 37°C with gentle agitation (300 rpm).

  • Time-Course Sampling: At predefined intervals (0, 1, 4, 8, 24, 48, and 72 hours), extract a 50 µL aliquot from the incubation matrix.

  • Quenching & Extraction: Immediately transfer the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing 1 µM of an internal standard (e.g., heavy-isotope labeled fluconazole). Vortex for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer 100 µL of the supernatant to an autosampler vial. Analyze the remaining parent compound using a Triple Quadrupole Mass Spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Data Processing: Calculate the peak area ratio of the probe to the internal standard. Plot the natural log of the remaining percentage versus time to determine the degradation rate constant ( k ) and calculate the half-life ( t1/2​=0.693/k ).

Workflow N1 1. Probe Preparation (600 µM in DMSO) N2 2. Incubation Matrix (PBS pH 7.5 or Plasma) N1->N2 N3 3. Time-Course Sampling (0, 1, 4, 8, 24, 48h) N2->N3 37°C N4 4. Quenching & Extraction (Cold ACN + Int. Std) N3->N4 N5 5. LC-MS/MS Analysis (MRM Mode) N4->N5 Centrifugation N6 6. Data Processing (Half-life Calculation) N5->N6

Step-by-step LC-MS/MS workflow for evaluating the aqueous and plasma stability of SuFEx probes.

Conclusion and Future Outlook

The selection of a SuFEx warhead is not a one-size-fits-all approach. For early-stage chemoproteomic profiling where maximum target engagement is desired, Aryl Sulfonyl Fluorides remain highly effective, despite their lower stability[2][4]. However, for the development of in vivo chemical probes and covalent drugs, stability becomes paramount. Aryl Fluorosulfates offer exceptional stability due to oxygen-mediated resonance, though they require a highly specific protein microenvironment to react[4][5].

The most promising frontier lies in Heteroaryl Sulfonyl Fluorides . By leveraging the electronic properties of heteroatoms to tune the LUMO energy of the S-F bond, researchers can achieve the "Goldilocks" zone: extended aqueous stability (>100 hours) without sacrificing the broad reactivity necessary to capture elusive protein targets[6].

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